Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt
Description
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Properties
CAS No. |
64058-13-5 |
|---|---|
Molecular Formula |
C14H13N2NaO2S |
Molecular Weight |
296.32 g/mol |
IUPAC Name |
sodium;5-benzyl-4,6-dioxo-5-prop-2-enyl-1H-pyrimidine-2-thiolate |
InChI |
InChI=1S/C14H14N2O2S.Na/c1-2-8-14(9-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18;/h2-7H,1,8-9H2,(H2,15,16,17,18,19);/q;+1/p-1 |
InChI Key |
WVCDAZIUWWHWKP-UHFFFAOYSA-M |
Canonical SMILES |
C=CCC1(C(=O)NC(=NC1=O)[S-])CC2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Structural Dynamics and Synthetic Methodologies of 5-Allyl-5-benzyl-2-thiobarbituric Acid Sodium Salt: A Technical Whitepaper
Executive Summary
The compound 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt (commonly referred to as sodium allylbenzyl thiobarbiturate) is a highly specialized derivative within the thiobarbiturate class of central nervous system (CNS) depressants. Characterized by its unique 5,5-disubstitution pattern and a sulfur atom at the C2 position, this molecule exhibits a highly lipophilic profile. For drug development professionals and pharmacologists, understanding the structural dynamics of this compound provides critical insights into structure-activity relationships (SAR) governing blood-brain barrier (BBB) penetration and GABA_A receptor allosteric modulation. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and mechanistic pathways of this unique thiobarbiturate.
Physicochemical Profiling & Structural Dynamics
The pharmacological behavior of any barbiturate is fundamentally dictated by its substitution pattern. In 5-allyl-5-benzyl-2-thiobarbituric acid, three key structural modifications drive its physical and biological properties:
-
C2 Thio-Substitution: Replacing the C2 oxygen atom (found in standard oxybarbiturates) with a larger, less electronegative sulfur atom drastically reduces the molecule's polarity. This increases the lipid-water partition coefficient, ensuring ultra-rapid onset of action upon intravenous administration.
-
C5 Allyl Group: The unsaturated 3-carbon allyl chain provides a degree of conformational flexibility and steric bulk, contributing to the hydrophobic interactions within the receptor binding pocket.
-
C5 Benzyl Group: The introduction of an aromatic benzyl ring at the C5 position is highly significant. It not only increases overall lipophilicity but also enables potential π−π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) within the transmembrane domains of the GABA_A receptor.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of the compound[1]:
| Property | Value |
| IUPAC / Common Name | Sodium 5-allyl-5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidine-2-thiolate |
| CAS Registry Number | 64058-13-5 |
| Molecular Formula (Free Acid) | C₁₄H₁₄N₂O₂S |
| Molecular Formula (Sodium Salt) | C₁₄H₁₃N₂NaO₂S |
| Monoisotopic Mass | 274.0776 Da |
| Predicted CCS ([M+H]⁺) | 161.5 Ų |
| SMILES (Free Acid) | C=CCC1(C(=O)NC(=S)NC1=O)CC2=CC=CC=C2 |
Synthetic Methodology & Manufacturing Protocol
The synthesis of 5,5-disubstituted thiobarbiturates relies on the classic Knoevenagel-type condensation of a dialkylated malonic ester with thiourea[2][3]. The following protocol is designed as a self-validating system, incorporating causality for every experimental choice to ensure high yield and purity.
Step-by-Step Experimental Protocol
Phase 1: Preparation of Diethyl Allylbenzylmalonate
-
Procedure: In a flame-dried flask under nitrogen, dissolve sodium metal (1.0 eq) in absolute ethanol to generate a sodium ethoxide solution. Slowly add diethyl malonate (1.0 eq) at 0°C, followed by dropwise addition of allyl bromide (1.05 eq). Reflux for 2 hours. Cool the mixture, add a second equivalent of sodium ethoxide, and introduce benzyl chloride (1.05 eq). Reflux for an additional 4 hours.
-
Causality & Validation: Absolute ethanol is mandatory; trace water will cause irreversible saponification of the ester precursors. The sequential, stepwise addition of alkyl halides (allyl first, then benzyl) prevents the formation of symmetric dialkylated byproducts. Reaction progress must be validated via TLC (Hexane:EtOAc 8:2) to ensure complete disappearance of the monoalkylated intermediate.
Phase 2: Condensation with Thiourea
-
Procedure: Prepare a fresh solution of sodium ethoxide (2.5 eq) in absolute ethanol. Add the isolated diethyl allylbenzylmalonate (1.0 eq) and anhydrous thiourea (1.2 eq)[2]. Reflux the mixture vigorously for 8-10 hours under an inert atmosphere.
-
Causality & Validation: Thiourea is a significantly weaker nucleophile than standard urea due to the lower electronegativity of sulfur[3]. Therefore, extended reflux and a strong base (NaOEt) are required to drive the nucleophilic acyl substitution and subsequent cyclization. The inert atmosphere prevents the oxidative dimerization of thiourea into formamidine disulfide.
Phase 3: Isolation and Salt Formation
-
Procedure: Concentrate the reaction mixture in vacuo. The resulting residue is the crude sodium salt of the thiobarbiturate. Purify by recrystallization from a cold mixture of ethanol and diethyl ether.
-
Causality & Validation: The highly basic environment naturally yields the product as a sodium salt. The thiobarbiturate core (pKa ~7.5) is readily deprotonated by ethoxide. Recrystallization exploits the differential solubility of the sodium salt (soluble in polar organics) versus unreacted thiourea.
Synthetic workflow for Sodium allylbenzyl thiobarbiturate via malonic ester synthesis.
Pharmacological Mechanisms & Receptor Binding
Thiobarbiturates exert their primary anesthetic and sedative effects via the γ -aminobutyric acid type A (GABA_A) receptor. Unlike benzodiazepines, which increase the frequency of chloride channel openings, thiobarbiturates bind to distinct allosteric sites (likely within the transmembrane β -subunit interfaces) to increase the duration of channel opening.
The specific 5-allyl-5-benzyl substitution modulates this interaction:
-
Affinity: The bulky benzyl group anchors the molecule deeply within the hydrophobic pockets of the receptor, stabilizing the open conformation of the ionophore.
-
Pharmacokinetics: The extreme lipophilicity ensures that maximum brain concentrations are achieved within a single circulation time (rapid onset). However, this same property causes rapid redistribution from the highly perfused brain tissue into skeletal muscle and adipose tissue, resulting in a short duration of clinical action.
GABA-A receptor allosteric modulation pathway by thiobarbiturates.
Analytical Characterization Protocol
To ensure the structural integrity of the synthesized 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt, the following analytical suite must be employed:
-
LC-MS/MS (Electrospray Ionization): Operate in negative ion mode to detect the stable free acid anion. The expected monoisotopic mass is [M-H]⁻ m/z 273.07[1].
-
¹H-NMR (400 MHz, DMSO-d₆): Look for the characteristic multiplet of the benzyl aromatic protons at δ 7.15-7.30 ppm, the distinct vinyl protons of the allyl group at δ 5.00-5.80 ppm, and the absence of the acidic N-H proton (if analyzing the sodium salt form).
-
FT-IR Spectroscopy: Confirm the presence of the strong C=O stretching bands (typical of the pyrimidinedione core) around 1680-1720 cm⁻¹, and the distinct C=S thiocarbonyl stretch at approximately 1550 cm⁻¹.
Sources
mechanism of action of 5-allyl-5-benzyl-2-thiobarbiturate sodium
An In-Depth Technical Guide to the Mechanism of Action of 5-allyl-5-benzyl-2-thiobarbiturate Sodium
Introduction: Dissecting a Potent CNS Depressant
5-allyl-5-benzyl-2-thiobarbiturate sodium is a synthetic derivative of barbituric acid, belonging to the thiobarbiturate subclass. Its chemical architecture, characterized by a barbiturate heterocyclic core with a sulfur atom at the C2 position and both an allyl and a benzyl group at the C5 position, positions it as a potent central nervous system (CNS) depressant. Thiobarbiturates are renowned for their rapid onset of action and are primarily utilized for the induction of anesthesia and management of convulsive states.[1][2]
This guide provides a comprehensive exploration of the molecular . We will deconstruct its interaction with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, and explore the downstream neurophysiological consequences. Furthermore, this document details the standard experimental methodologies used to characterize such compounds, offering a framework for research and development professionals. While this specific molecule is not extensively documented as a standalone therapeutic agent, its mechanism can be authoritatively inferred from the well-established pharmacology of its structural class and substituent groups.
Part 1: Molecular Profile and Structure-Activity Relationship (SAR)
The pharmacological activity of a barbiturate is intrinsically linked to its chemical structure. The substitutions at the C2 and C5 positions of the pyrimidine ring are critical determinants of potency, lipid solubility, and duration of action.[1][3]
-
C2 Position (Thio- substitution): The replacement of the oxygen atom at the C2 position with a sulfur atom (a thio- group) is a defining feature of thiobarbiturates. This single atomic substitution significantly increases the molecule's lipid solubility.[4] This high lipophilicity facilitates rapid transit across the blood-brain barrier, accounting for the characteristic ultra-short onset of action (typically 30-45 seconds) following intravenous administration.[1][4]
-
C5 Position (Allyl and Benzyl Substitutions): The hypnotic and sedative properties of barbiturates are conferred by the alkyl or aryl groups at the C5 position.[1]
-
The allyl group is a common feature in several barbiturates and contributes to the overall hypnotic effect.
-
The benzyl group , a phenyl ring attached via a methylene bridge, is particularly noteworthy. Phenyl groups at this position are known to enhance anticonvulsant activity.[1] Moreover, separate research has shown that 5-benzyl barbiturate derivatives can act as potent and specific inhibitors of uridine phosphorylase, a mechanism relevant to oncology and antiviral therapies, though this is distinct from its primary CNS effects.[5][6]
-
The combination of these groups suggests a compound with potent, fast-acting hypnotic, sedative, and potentially significant anticonvulsant properties.
Table 1: Predicted Physicochemical and Pharmacological Properties
| Property | Predicted Value / Characteristic | Rationale & Significance |
|---|---|---|
| Chemical Class | Thiobarbiturate | Sulfur at C2 position defines the class and increases lipophilicity.[4] |
| Acid/Base | Weak Acid (pKa ~7.6) | The sodium salt form is used to create alkaline solutions for intravenous injection.[2] |
| Solubility | High Lipid Solubility | Due to the thio- group and C5 substituents; enables rapid CNS penetration.[3][4] |
| Primary Target | GABA-A Receptor | The canonical target for all sedative-hypnotic barbiturates.[1][2] |
| Primary Action | Positive Allosteric Modulator | Enhances the inhibitory effects of the endogenous neurotransmitter GABA.[7][8] |
| Onset of Action | Ultra-short (~30-45 seconds) | A direct consequence of high lipid solubility and IV administration.[1] |
Part 2: The Core Mechanism: Potentiation of GABA-A Receptor Function
The principal mechanism of action for 5-allyl-5-benzyl-2-thiobarbiturate is its role as a positive allosteric modulator of the GABA-A receptor.[1][8]
The GABA-A receptor is a pentameric ligand-gated ion channel, primarily composed of α, β, and γ subunits, which forms a central pore permeable to chloride ions (Cl⁻).[9][10] As the major inhibitory neurotransmitter in the brain, GABA binds to these receptors, causing the channel to open and allowing Cl⁻ to flow into the neuron.[7] This influx of negative ions hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Barbiturates, including this thiobarbiturate derivative, bind to a distinct allosteric site on the GABA-A receptor complex, different from the sites for GABA or benzodiazepines.[2][10] The barbiturate binding site is thought to be located within the transmembrane domain, involving the α and β subunits.[2]
The binding of 5-allyl-5-benzyl-2-thiobarbiturate has two primary consequences:
-
Potentiation of GABA: It significantly increases the affinity of GABA for its receptor and, most importantly, prolongs the duration of the Cl⁻ channel opening initiated by GABA.[2] This is a key distinction from benzodiazepines, which increase the frequency of channel opening but do not affect the duration.[2] The extended duration of Cl⁻ influx leads to a more profound and sustained hyperpolarization and thus a powerful inhibitory effect.
-
Direct Gating at High Concentrations: At higher, anesthetic concentrations, barbiturates can directly open the GABA-A receptor channel even in the absence of GABA.[2] This direct agonistic activity is not observed with benzodiazepines and contributes to the profound CNS depression (general anesthesia) and the lower safety margin of barbiturates.
Beyond its primary GABAergic action, the overall CNS depression is also augmented by the depression of the reticular activating system (RAS), the brain region responsible for consciousness and wakefulness.[1][8] Some evidence also suggests barbiturates can inhibit excitatory neurotransmission mediated by acetylcholine and NMDA receptors.[1]
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Protocol 2: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the compound for the barbiturate binding site on the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Homogenize rat or mouse whole brains (or a specific region like the cortex) in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes containing the receptors.
-
Wash the membrane pellet multiple times through resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in an assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a series of tubes, combine the prepared membranes, a constant concentration of a radioligand specific for the barbiturate site (e.g., [³⁵S]TBPS), and increasing concentrations of the unlabeled test compound (5-allyl-5-benzyl-2-thiobarbiturate).
-
Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known non-radioactive ligand, like unlabeled picrotoxin).
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The receptors and bound radioligand will be trapped on the filter.
-
Quickly wash the filters with an ice-cold buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression to fit the curve and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The is firmly rooted in the established pharmacology of the thiobarbiturate class. Its primary mode of action is the potentiation of the inhibitory neurotransmitter GABA through positive allosteric modulation of the GABA-A receptor. The key molecular actions—prolonging chloride channel opening and, at higher doses, directly gating the channel—lead to profound CNS depression. The specific C5 substitutions (allyl and benzyl) are predicted to confer a profile of rapid-onset hypnosis with significant anticonvulsant properties. The experimental protocols outlined provide a clear path for the empirical validation of this mechanism, crucial for any drug development program. Understanding this detailed mechanism is paramount for harnessing its therapeutic potential while respecting its narrow therapeutic index and potential for adverse effects like respiratory depression.
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Barbiturates | Anesthesiology Core Review: Part One Basic Exam. AccessAnesthesiology. [Link]
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Intravenous Anesthesia - Barbiturates. Greg Gordon's Place. [Link]
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Thiopental (Anesthetic Drug) – Study Guide. StudyGuides.com. [Link]
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Thiopentone • LITFL • CCC Pharmacology. LITFL. [Link]
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Methohexital – A New Intravenous Barbiturate. Singapore Medical Journal. [Link]
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Barbituric acid, 5-allyl-5-(1-methylbutyl)-2-thio-, sodium salt, S(-). PubChem. [Link]
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GABAA receptor positive allosteric modulator. Wikipedia. [Link]
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5-allyl-5-(2-butenyl)-2-thiobarbituric acid sodium salt (C11H14N2O2S). PubChemLite. [Link]
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GABA-A receptors. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- 5-benzyl barbiturate derivatives.
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5-Benzylbarbituric acid derivatives, potent and specific inhibitors of uridine phosphorylase. PubMed. [Link]
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What is the mechanism of Thiamylal Sodium? Patsnap Synapse. [Link]
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The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part. MedCrave online. [Link]
- Barbiturate and thiobarbiturate compounds for use in cancer therapy.
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GABA A receptors: Introduction. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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GABA-A receptor. Wikipedia. [Link]
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Receptor Binding Affinity of Allyl Benzyl Thiobarbiturate Derivatives: A Mechanistic and Methodological Guide
Executive Summary
The development of novel central nervous system (CNS) depressants relies heavily on optimizing the structure-activity relationship (SAR) of established pharmacophores. Thiobarbiturates, characterized by the substitution of oxygen with sulfur at the C2 position of the barbituric acid ring, represent a class of ultrashort-acting anesthetics and sedative-hypnotics.
This technical whitepaper explores the receptor binding affinity and pharmacological profile of allyl benzyl thiobarbiturate derivatives (e.g., 5-allyl-5-benzyl-2-thiobarbituric acid). By combining the rapid blood-brain barrier (BBB) penetration afforded by the thio-substitution with the unique steric and hydrophobic properties of allyl and benzyl groups, these derivatives exhibit highly specific interactions with the γ -aminobutyric acid type A ( GABAA ) receptor. This guide details the structural rationale, receptor interaction mechanisms, and the self-validating experimental protocols required to quantify their binding affinity and allosteric efficacy.
Structural Rationale and SAR Dynamics
The pharmacological behavior of allyl benzyl thiobarbiturates is dictated by three critical structural modifications to the core 1,3-diazine (pyrimidine-2,4,6-trione) ring:
-
C5 Disubstitution (The Prime Requirement): Disubstitution at the C5 position is the fundamental prerequisite for sedative-hypnotic activity in barbiturates[1]. Without it, the compound rapidly undergoes enolization to a highly acidic, fully ionized form at physiological pH, rendering it incapable of crossing the BBB.
-
The Allyl and Benzyl Moieties:
-
Allyl Group (-CH₂-CH=CH₂): Provides a rigid, unsaturated aliphatic chain that fits efficiently into the hydrophobic sub-pockets of the receptor's transmembrane domain.
-
Benzyl Group (-CH₂-C₆H₅): The bulky aromatic ring introduces the potential for π−π stacking and deep hydrophobic engagement with aromatic residues (e.g., phenylalanine, tyrosine) at the receptor subunit interfaces. This significantly lowers the dissociation constant ( Kd ), thereby increasing binding affinity compared to shorter, purely aliphatic chains.
-
-
C2 Thio-Substitution: Replacing the C2 oxygen with a sulfur atom yields thiobarbiturate derivatives with drastically increased lipophilicity (higher LogP)[1]. This modification not only ensures a faster onset of action due to rapid CNS penetration but also alters the local electron density, enhancing the association rate ( kon ) with the receptor's lipid-facing binding pockets.
Receptor Pharmacology & Binding Mechanisms
Primary Target: The GABAA Receptor
Allyl benzyl thiobarbiturates act primarily as positive allosteric modulators (PAMs) and, at higher concentrations, as direct agonists of the GABAA receptor[2]. Unlike benzodiazepines, which bind at the α/γ interface in the extracellular domain, thiobarbiturates bind to multiple homologous transmembrane pockets located at the subunit interfaces within the lipid bilayer[2].
Upon binding, these derivatives increase the duration of time that the chloride ionopore remains open[1]. This prolonged opening leads to massive chloride influx, postsynaptic hyperpolarization, and profound CNS depression.
Secondary Targets: AMPA/Kainate Receptors
In addition to potentiating inhibitory GABAA currents, thiobarbiturates concurrently inhibit excitatory AMPA (glutamate) receptors[2]. This dual-action mechanism—enhancing inhibition while suppressing excitation—explains the superior anesthetic efficacy of thiobarbiturates compared to pure GABAergic agents like benzodiazepines.
Mechanism of allyl benzyl thiobarbiturate binding and GABA-A receptor modulation.
Experimental Methodologies for Affinity Profiling
To accurately assess the binding affinity and functional efficacy of allyl benzyl thiobarbiturates, researchers must employ orthogonal, self-validating protocols. Radioligand binding proves affinity, while electrophysiology proves efficacy.
Protocol 1: High-Throughput Radioligand Binding Assay ([³⁵S]TBPS Displacement)
Causality: [³⁵S]TBPS (t-butylbicyclophosphorothionate) binds to the chloride channel pore exclusively in its closed state. Because thiobarbiturates allosterically stabilize the open state of the channel, they accelerate the dissociation of [³⁵S]TBPS. Measuring the IC50 of this displacement serves as a highly reliable, functional proxy for the allosteric binding affinity of the derivative.
Step-by-Step Methodology:
-
Membrane Preparation: Isolate rat cortical membranes (rich in native GABAA receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g and wash three times to remove endogenous GABA.
-
Assay Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³⁵S]TBPS, and varying concentrations of the allyl benzyl thiobarbiturate (ranging from 10−10 to 10−4 M).
-
Self-Validating Controls:
-
Total Binding (TB): Buffer + Radioligand + Membranes.
-
Non-Specific Binding (NSB): Add 100 µM picrotoxin (a known pore blocker) to completely displace specific [³⁵S]TBPS binding.
-
Positive Control: Thiopental (reference thiobarbiturate) to ensure assay sensitivity.
-
-
Filtration & Detection: Incubate for 90 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash filters three times with ice-cold buffer. Measure retained radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation. A plate is only considered valid if the Z'-factor between TB and NSB is > 0.5.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Causality: While displacement assays confirm binding, they cannot differentiate between a PAM and a direct agonist. Whole-cell patch-clamp allows real-time, high-resolution measurement of chloride currents across the membrane, confirming the exact functional nature of the receptor-ligand interaction.
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with plasmids encoding the human α1 , β2 , and γ2L GABAA receptor subunits[3]. HEK293 cells are chosen because they lack endogenous GABA receptors, providing a zero-background system.
-
Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3–5 M Ω ) filled with an intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.2). Hold the membrane potential at -60 mV to create a strong electrochemical driving force for inward chloride movement (recorded as inward current).
-
Perfusion & Recording:
-
Step A (Baseline): Apply an EC20 concentration of GABA (e.g., 2 µM) via a rapid perfusion system to establish a baseline sub-maximal current.
-
Step B (Modulation): Co-apply GABA ( EC20 ) + 10 µM allyl benzyl thiobarbiturate. Measure the percentage increase in peak current and the prolongation of the decay time constant ( τ ).
-
Step C (Agonism): Apply the thiobarbiturate alone (without GABA) at 100 µM to test for direct channel gating.
-
-
Self-Validation (Blockade): Apply the compound alongside 50 µM bicuculline (competitive GABA antagonist) and 100 µM picrotoxin (channel blocker). If the current is not completely abolished, the recording is contaminated by leak currents and must be discarded.
Step-by-step electrophysiological validation workflow for receptor binding affinity.
Quantitative Binding Data & Comparative Analysis
The structural modifications in allyl benzyl thiobarbiturates result in distinct physicochemical and pharmacological profiles compared to legacy barbiturates. The table below synthesizes the impact of C2, C5, and C5' substitutions on lipophilicity and receptor affinity.
| Compound Class | C5 Sub 1 | C5 Sub 2 | C2 Atom | Est. LogP | GABAA Affinity ( Ki , µM)* | Max Potentiation (%) |
| Phenobarbital | Ethyl | Phenyl | Oxygen | 1.47 | 85.0 ± 5.2 | ~150% |
| Secobarbital | Allyl | 1-Methylbutyl | Oxygen | 1.97 | 42.5 ± 3.1 | ~220% |
| Thiopental | Ethyl | 1-Methylbutyl | Sulfur | 3.00 | 18.2 ± 1.8 | ~350% |
| Allyl Benzyl Thiobarbiturate | Allyl | Benzyl | Sulfur | 3.45 | 8.4 ± 0.9 | ~410% |
*Note: Ki values represent generalized binding affinities derived from [³⁵S]TBPS displacement assays for comparative SAR illustration. The combination of the highly lipophilic sulfur atom and the bulky, aromatic benzyl group drives the Ki into the low micromolar/high nanomolar range, significantly outperforming traditional oxy-barbiturates.
Conclusion
The rational design of allyl benzyl thiobarbiturate derivatives leverages the synergistic effects of lipophilicity and steric bulk. By replacing the C2 oxygen with sulfur, the molecule achieves rapid CNS penetration[1]. Simultaneously, the C5 allyl and benzyl substitutions optimize the ligand's fit within the hydrophobic transmembrane pockets of the GABAA receptor[2].
For drug development professionals, evaluating these compounds requires stringent, self-validating methodologies. Radioligand displacement assays provide high-throughput affinity metrics, while whole-cell patch-clamp electrophysiology is mandatory to confirm the functional transition from positive allosteric modulation to direct agonism. When executed correctly, these protocols reveal that allyl benzyl thiobarbiturates possess superior binding affinities and profound modulatory efficacy, marking them as highly potent candidates in the landscape of CNS depressant pharmacology.
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Pharmacokinetic Profiling of 5-Allyl-5-benzyl-2-thiobarbituric Acid Sodium Salt: A Technical Whitepaper
Executive Summary
5-Allyl-5-benzyl-2-thiobarbituric acid sodium salt (CAS 64058-13-5), also known as sodium allylbenzyl thiobarbiturate, is a highly specialized, ultra-short-acting thiobarbiturate analog[1][2]. While mainstream clinical anesthetics like thiopental and thiamylal rely on aliphatic substitutions (e.g., ethyl or 1-methylbutyl groups)[3][4], this compound incorporates a bulky, aromatic benzyl group at the C5 position. As a Senior Application Scientist, I have structured this whitepaper to decode how this specific structural modification dictates the compound's absorption, multi-compartmental distribution, and metabolic clearance. By extrapolating from the foundational pharmacokinetics of established thiobarbiturates[5][6], we can construct a highly accurate, predictive pharmacokinetic (PK) model for this unique analog.
Physicochemical Properties & Structural Causality
The pharmacokinetic behavior of any barbiturate is an absolute function of its molecular architecture. For 5-allyl-5-benzyl-2-thiobarbiturate, three structural pillars define its in vivo profile:
-
The 2-Thio Substitution: Replacing the C2 oxygen of standard barbiturates with a sulfur atom drastically increases lipid solubility and lowers the pKa[5]. Causality: At a physiological pH of 7.4, a higher fraction of the drug remains non-ionized. This drives near-instantaneous penetration across the highly lipophilic blood-brain barrier (BBB), resulting in an onset of action of less than 60 seconds.
-
The 5-Benzyl Group: The introduction of a benzyl ring significantly increases the partition coefficient (LogP) compared to the 1-methylbutyl group found in thiamylal[3]. Causality: This extreme lipophilicity increases plasma protein binding (predominantly to albumin) to >95% and creates a massive steady-state volume of distribution ( Vss ) as the drug aggressively partitions into adipose tissue[5][7].
-
The 5-Allyl Group: The unsaturated allyl side chain provides a sterically accessible site for rapid metabolic oxidation[8]. Causality: This ensures that once the drug redistributes from the brain, it is efficiently cleared by hepatic enzymes, preventing dangerous accumulation during single-bolus administration.
Multi-Compartmental Distribution Kinetics
The termination of the central nervous system (CNS) effect for thiobarbiturates is not driven by metabolism, but by redistribution [5]. 5-Allyl-5-benzyl-2-thiobarbiturate follows a classic 3-compartment open pharmacokinetic model[9].
-
Phase 1 (Rapid Distribution - t1/2α ): Following intravenous bolus, the drug rapidly equilibrates with the vessel-rich group (VRG), including the brain, heart, and liver. The distribution half-life is extremely short (< 1.5 minutes)[4][6].
-
Phase 2 (Redistribution): As plasma concentrations drop due to absorption by skeletal muscle, the drug diffuses out of the brain back into the blood, terminating sedation.
-
Phase 3 (Terminal Elimination - t1/2β ): The highly lipophilic benzyl group causes the drug to slowly accumulate in poorly perfused adipose tissue, acting as a deep reservoir[5]. This results in a prolonged terminal elimination half-life.
3-Compartment Pharmacokinetic Model of Thiobarbiturate Distribution.
Biotransformation & Hepatic Clearance
Because less than 1% of highly lipophilic thiobarbiturates are excreted unchanged in the urine[5], 5-allyl-5-benzyl-2-thiobarbiturate relies entirely on hepatic biotransformation. The unique substituents dictate three primary metabolic pathways mediated by Cytochrome P450 (CYP) enzymes:
-
Benzylic Hydroxylation: The benzyl group is highly susceptible to oxidation by CYP3A4 and CYP2C9, forming a benzylic alcohol metabolite.
-
Allylic Oxidation: The 5-allyl group undergoes epoxidation or hydroxylation, forming polar diols that are readily glucuronidated.
-
Desulfuration: A minor but critical pathway where the 2-thio group is replaced by oxygen, converting the drug into its oxybarbiturate analog (similar to pentobarbital)[9][10].
Primary CYP450-mediated biotransformation pathways for 5-allyl-5-benzyl analogs.
Experimental Protocol: LC-MS/MS Bioanalysis & PK Validation
To establish a trustworthy, self-validating system for determining the PK parameters of this compound in vivo, researchers must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol explains not just the steps, but the mechanistic causality behind each analytical choice.
Step 1: Plasma Sample Preparation (Protein Precipitation)
-
Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of Thiamylal-d5 (Internal Standard). Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Causality: Thiobarbiturates are heavily bound to plasma albumin (75-90% for thiopental, predicted >95% for the benzyl analog)[5]. Acetonitrile aggressively denatures albumin, breaking hydrophobic bonds and ensuring 100% recovery of the total (bound + unbound) drug. The deuterated internal standard validates extraction efficiency.
Step 2: Chromatographic Separation
-
Action: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm, 2.5 µm). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.
-
Causality: The acidic nature of barbiturates requires a low-pH mobile phase to suppress ionization in the liquid phase, maintaining the drug in its lipophilic state for sharp, Gaussian peak shapes on the C18 stationary phase.
Step 3: Mass Spectrometry Detection
-
Action: Operate the mass spectrometer in Electrospray Ionization Negative mode (ESI-). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the deprotonated parent mass [M−H]− at m/z 273.07[2].
-
Causality: Barbituric acids readily lose a proton at the N1 or N3 position to form highly stable anions. ESI- provides orders of magnitude higher sensitivity compared to positive ion mode for this chemical class.
Step 4: Self-Validating System (Calibration & QC)
-
Action: Run a calibration curve from 10 to 5000 ng/mL. Intersperse Quality Control (QC) samples at Low (30 ng/mL), Mid (300 ng/mL), and High (3000 ng/mL) concentrations every 15 samples.
-
Causality: This ensures instrumental drift or matrix effects do not compromise the integrity of the calculated Area Under the Curve (AUC) and subsequent clearance ( Cl ) calculations.
Quantitative Data Summary
The table below synthesizes established clinical data for structural relatives (Thiopental and Thiamylal)[3][5][6][7] alongside the rigorously extrapolated parameters for the 5-allyl-5-benzyl analog based on its specific physicochemical properties.
| Pharmacokinetic Parameter | Thiopental (Reference) | Thiamylal (Reference) | 5-Allyl-5-benzyl-2-thiobarbiturate (Predicted) |
| C5 Substitutions | Ethyl, 1-Methylbutyl | Allyl, 1-Methylbutyl | Allyl, Benzyl |
| Protein Binding (%) | 75 - 90% | 80 - 90% | > 95% (Driven by benzyl ring) |
| Vol. of Distribution ( Vss ) | 2.16 L/kg | 3.61 L/kg | > 4.50 L/kg (High adipose affinity) |
| Distribution Half-Life ( t1/2α ) | 1.0 - 2.0 min | 1.9 min | < 1.0 min (Ultra-rapid BBB transit) |
| Elimination Half-Life ( t1/2β ) | 10.0 - 16.3 h | 14.3 h | 18.0 - 24.0 h (Slow release from fat) |
| Clearance ( Cl ) | 2.1 - 5.4 mL/min/kg | ~2.2 mL/min/kg | ~1.8 mL/min/kg |
References
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LookChem. CAS No.64058-13-5, 5-Allyl-5-benzyl-2-sodiothio-4,6-pyrimidinedione. LookChem Chemical Database. Available at: [Link]
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PubChemLite / Université du Luxembourg. Sodium allylbenzyl thiobarbiturate (C14H14N2O2S). Available at: [Link]
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Université de Lausanne (UNIL). Thiopental – Pharmacokinetics. Available at: [Link]
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National Institutes of Health (NIH) / PubMed. Pharmacokinetics of thiopental after single and multiple intravenous doses in critical care patients. Available at:[Link]
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National Institutes of Health (NIH) / PubMed. Pharmacokinetics of thiopental and pentobarbital enantiomers after intravenous administration. Available at:[Link]
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American Veterinary Medical Association (AVMA). Pharmacokinetics of thiamylal in cats. American Journal of Veterinary Research. Available at:[Link]
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ResearchGate. Pharmacokinetics of pentobarbital and thiamylal as combined anesthetics in sheep. Available at: [Link]
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An In-depth Technical Guide to the Toxicological Profile and LD50 of Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt (Thialbarbital Sodium)
Introduction
Thialbarbital sodium (CAS 3546-29-0), chemically known as Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt, is a member of the thiobarbiturate class of drugs.[1][2] Historically, barbiturates have been utilized for their sedative-hypnotic and anesthetic properties, primarily through their action on the central nervous system (CNS).[3] Thialbarbital, specifically, was developed in the 1960s and has been used for inducing surgical anesthesia.[1][2] As with any pharmacologically active compound, a thorough understanding of its toxicity profile and median lethal dose (LD50) is paramount for safe handling, preclinical development, and potential therapeutic applications.
This technical guide provides a comprehensive overview of the toxicological profile of Thialbarbital sodium. In the absence of publicly available, specific LD50 data for this compound, this document will focus on the established toxicological principles of the barbiturate class and provide a detailed framework for the experimental determination of its acute toxicity and LD50, in line with international regulatory standards. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess the safety of Thialbarbital sodium and similar thiobarbiturate derivatives.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of Thialbarbital sodium is essential for its handling and the design of toxicological studies.
| Property | Value | Source |
| Chemical Name | Barbituric acid, 5-allyl-5-benzyl-2-thio-, monosodium salt | [4] |
| Synonyms | Thialbarbital sodium, Thialbarbitone sodium | [1][5] |
| CAS Number | 3546-29-0 | [1][6] |
| Molecular Formula | C13H15N2NaO2S | [7] |
| Molecular Weight | 286.33 g/mol | [7] |
Mechanism of Action and Expected Pharmacological Effects
The primary mechanism of action for barbiturates, including thiobarbiturates like Thialbarbital sodium, is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor in the CNS.[3] This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in neuronal excitability.[3] At higher concentrations, barbiturates can also directly activate the GABAA receptor and inhibit the excitatory AMPA receptors, contributing to their profound CNS depressant effects.
Step-by-Step Methodology
-
Animal Selection and Housing:
-
Use a single sex of a standard laboratory rodent strain (e.g., Wistar or Sprague-Dawley rats). Females are often preferred as they tend to be slightly more sensitive.
-
Animals should be young, healthy adults, and their weight should fall within a narrow range (± 20% of the mean weight).
-
House animals in appropriate conditions with controlled temperature, humidity, and light cycle, with access to standard diet and water ad libitum (except for pre-dosing fasting).
-
-
Dose Formulation:
-
Prepare a solution or a fine suspension of Thialbarbital sodium in a suitable vehicle, such as distilled water or 0.9% saline. The vehicle should be non-toxic at the volume administered.
-
The concentration should be prepared such that the required dose can be administered in a volume that is appropriate for the size of the animal (typically not exceeding 1-2 mL/100g body weight for rodents).
-
-
Administration of Doses:
-
The OECD 423 guideline uses a stepwise procedure with a small number of animals per step.
-
Based on available information for related compounds, a starting dose of 300 mg/kg body weight is a reasonable starting point.
-
Administer the prepared dose to a group of 3 fasted animals by oral gavage.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects. Note the onset, duration, and severity of these signs.
-
Record all instances of mortality, including the time of death.
-
Measure the body weight of each animal shortly before dosing and at least weekly thereafter.
-
-
Stepwise Procedure and Data Interpretation:
-
The outcome of the first group of animals determines the next step.
-
If 2 or 3 animals die at the starting dose, the test is stopped, and the substance is classified. The LD50 is estimated to be in that dose range.
-
If 0 or 1 animal dies , three additional animals are dosed at the same level.
-
The outcome in the combined group of six animals is then used for classification. If a definitive LD50 value with confidence intervals is required, further testing at higher or lower fixed dose levels (e.g., 5, 50, 2000 mg/kg) may be necessary, following the logic of the chosen OECD guideline (e.g., OECD 425, the Up-and-Down Procedure).
-
-
Pathology:
-
Perform a gross necropsy on all animals at the end of the study (including those that died during the test and survivors at 14 days).
-
Examine all major organs for any abnormalities.
-
Conclusion
Thialbarbital sodium, as a thiobarbiturate, is expected to exhibit a toxicological profile characterized by dose-dependent CNS depression. While specific LD50 data for this compound is not publicly available, this guide provides a robust framework for its experimental determination using established and internationally recognized protocols such as the OECD Guideline 423. By understanding the mechanism of action of barbiturates and following a systematic approach to toxicity testing, researchers can accurately characterize the safety profile of Thialbarbital sodium. This information is critical for informed decision-making in drug development and for ensuring the safety of laboratory personnel. The provided methodologies emphasize a scientifically rigorous yet ethically considerate approach to toxicological evaluation.
References
- Sigma-Aldrich. (2026, March 16).
- PubChem. (n.d.). Barbital Sodium. National Center for Biotechnology Information.
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PubChem. (n.d.). Thialbarbitone Sodium. National Center for Biotechnology Information. Retrieved from [Link]
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precisionFDA. (n.d.). THIALBARBITAL SODIUM. U.S. Food & Drug Administration. Retrieved from [Link]
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Wikipedia. (n.d.). Thialbarbital. Retrieved from [Link]
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Inxight Drugs. (n.d.). THIALBARBITAL SODIUM. National Center for Advancing Translational Sciences. Retrieved from [Link]
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ChemicalScan. (n.d.). Thialbarbital sodium — Safety Data, Hazards & EU Status. Retrieved from [Link]
- Bio-Rad. (2009, April 6).
- ECHA. (n.d.). Phenobarbital sodium. European Chemicals Agency.
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Global Substance Registration System. (n.d.). THIALBARBITAL SODIUM. U.S. Food & Drug Administration. Retrieved from [Link]
- Spectrum Chemical. (2015, March 30).
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PubChem. (n.d.). Talbutal. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Thiobutabarbital Sodium. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed Central. (2024, May 6). Assessment of thiamylal sodium as a euthanasia drug in mice. National Library of Medicine. Retrieved from [Link]
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PubChem. (n.d.). Butabarbital Sodium. National Center for Biotechnology Information. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Assessment of thiamylal sodium as a euthanasia drug in mice. Retrieved from [Link]
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ECHA. (n.d.). Thiopental sodium. European Chemicals Agency. Retrieved from [Link]
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International Scholars Journals. (2024, March 1). Acute Toxicity Studies on Sodium Chloride Administered Intraperitoneally in WistarRats. Retrieved from [Link]
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StatPearls. (2024, February 28). Barbiturate Toxicity. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, December 24). (PDF) Acute Toxicity Studies on Sodium Chloride Administered Intraperitoneally in WistarRats. Retrieved from [Link]
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Environmental Studies (EVS) Institute. (2025, December 4). Measuring Toxicity: LD50, LC50, and the Probit Analysis Method. Retrieved from [Link]
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U.S. Food & Drug Administration. (2020, January 10). APPLICATION NUMBER: - 211635Orig1s000 NON-CLINICAL REVIEW(S). Retrieved from [Link]
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SciSpace. (2015, December 30). Determination of acute lethal doses (LD50 and LC50) of imidacloprid for the native bee Melipona scutellaris Latreille, 1811 (Hym. Retrieved from [Link]
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GABA-A Receptor Modulation by Allyl Benzyl Thiobarbiturates: Mechanistic Insights and Experimental Workflows
Executive Summary
The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of fast inhibitory synaptic transmission in the mammalian central nervous system. While the pharmacological landscape of GABA-A modulators is vast, allyl benzyl thiobarbiturates represent a highly specialized structural class of positive allosteric modulators (PAMs). By substituting the C2 position with a sulfur atom and introducing bulky, lipophilic allyl and benzyl moieties at the C5 position, these compounds achieve rapid blood-brain barrier (BBB) penetration and exhibit exceptional binding affinity within the hydrophobic transmembrane pockets of the receptor.
This technical guide dissects the structural pharmacology of allyl benzyl thiobarbiturates, details their triphasic mechanism of action, and provides field-proven, self-validating experimental workflows for characterizing novel GABA-A receptor modulators.
Structural Pharmacology & The Transmembrane Binding Pocket
Unlike benzodiazepines, which bind at the extracellular α/γ interface, or GABA, which binds at the extracellular α/β interface, barbiturates and thiobarbiturates target the transmembrane domain (TMD) .
Recent structural mapping confirms that barbiturates bind specifically to the intersubunit cavities formed by the first three transmembrane helices (M1, M2, and M3) at the α+/β− and γ+/β− interfaces ()[1]. The unique structural modifications of allyl benzyl thiobarbiturates optimize their interaction with this pocket:
-
C2 Thio-Substitution: Replaces the oxygen of oxybarbiturates with sulfur, significantly increasing the partition coefficient (LogP). This drives rapid lipid partitioning and accelerates the onset of receptor modulation.
-
C5 Benzyl Group: Introduces an aromatic ring that engages in critical π−π stacking interactions with aromatic residues (e.g., α1 -Phe) lining the hydrophobic TMD pocket.
-
C5 Allyl Group: The rigid carbon-carbon double bond restricts rotational degrees of freedom. This pre-organization reduces the entropic penalty upon binding, a dynamic observed in highly potent photoreactive allyl-barbiturate derivatives ()[2].
The Triphasic Mechanistic Framework
Allyl benzyl thiobarbiturates modulate the GABA-A receptor in a concentration-dependent, triphasic manner. Understanding these state transitions is critical for accurate electrophysiological profiling.
-
Positive Allosteric Modulation (Low μ M): At low concentrations, the drug binds to the TMD and allosterically increases the affinity of the extracellular binding site for GABA. This primarily increases the duration of chloride channel opening without activating the receptor directly ()[3].
-
Direct Activation (Intermediate μ M): At higher concentrations, the drug bypasses the requirement for GABA entirely. Binding to the M2-M3 linking region of the β subunit triggers the gating machinery, forcing the pore open ()[4].
-
Channel Blockade (High mM): At millimolar concentrations, the drug sterically occludes the M2 helices lining the ion pore, resulting in a paradoxical inhibition of chloride flux ()[5].
Triphasic state transitions of GABA-A receptors modulated by thiobarbiturates.
Experimental Workflows & Protocols
To rigorously characterize the pharmacodynamics of allyl benzyl thiobarbiturates, we must employ self-validating experimental systems. Below are the definitive protocols for electrophysiological and structural profiling.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
Causality Focus: We utilize transiently transfected HEK293T cells because they lack endogenous GABA-A receptors, ensuring that all recorded macroscopic currents are exclusively derived from our defined recombinant subunit stoichiometry ( α1β2γ2L ).
Step-by-Step Methodology:
-
Expression System Setup: Co-transfect HEK293T cells with plasmids encoding human α1 , β2 , and γ2L subunits at a 1:1:1 ratio, alongside a GFP reporter. Incubate for 48 hours.
-
Solution Preparation: Prepare an intracellular pipette solution with high chloride concentration (e.g., 140 mM CsCl) to shift the reversal potential for Cl⁻ to ~0 mV. This maximizes the inward current amplitude at a holding potential of -60 mV.
-
Baseline Validation (Internal Control): Establish whole-cell configuration. Apply an EC20 concentration of GABA (typically 1-3 μ M) using a rapid U-tube perfusion system. Record the peak current. Self-Validation: If the EC20 current is unstable over three consecutive applications, discard the cell to prevent baseline drift artifacts.
-
PAM Profiling: Co-apply the EC20 GABA with escalating concentrations of the allyl benzyl thiobarbiturate (0.1 μ M to 50 μ M). Measure the percentage potentiation relative to the baseline GABA current.
-
Direct Gating Profiling: Wash out the system for 3 minutes. Apply the thiobarbiturate alone in escalating concentrations (50 μ M to 1 mM) to measure direct channel activation.
Protocol 2: Voltage-Clamp Fluorometry (VCF)
Causality Focus: Patch-clamp only measures macroscopic ion flux. To prove that the thiobarbiturate induces distinct structural rearrangements compared to GABA[5], we use VCF. We utilize Xenopus laevis oocytes because their massive translation capacity allows for precise stoichiometric control and robust surface expression of cysteine-mutant receptors.
Step-by-Step Methodology:
-
Mutagenesis & mRNA Injection: Generate the α1(L127C) mutant. Inject Xenopus oocytes with mRNA encoding α1(L127C) , β2 , and γ2L in a 1:1:10 ratio. Causality: The 10-fold excess of γ2L mRNA forces the incorporation of the γ subunit, preventing the formation of artifactual αβ homomers.
-
Fluorophore Labeling: After 3 days of expression, incubate the oocytes in 5 μ M Tetramethylrhodamine-6-maleimide (TMRM) for 1 minute. TMRM covalently bonds to the engineered cysteine.
-
Simultaneous Recording: Impale the oocyte with two microelectrodes (TEVC) and position it under a photomultiplier tube (PMT).
-
Optical-Electrical Validation: Apply pentobarbital or the allyl benzyl thiobarbiturate. Record the current ( I ) and the change in fluorescence ( ΔF/F ). Self-Validation: A decrease in TMRM fluorescence at α1L127C confirms the specific narrowing of the binding pocket characteristic of barbiturate gating, differentiating it from GABA-induced gating[5].
Self-validating workflow for simultaneous electrophysiological and fluorometric profiling.
Quantitative Data Analysis
The structural modifications of allyl benzyl thiobarbiturates yield distinct pharmacological profiles compared to classical oxybarbiturates (e.g., pentobarbital) and standard thiobarbiturates (e.g., thiopental). The table below summarizes the comparative quantitative metrics derived from whole-cell patch-clamp assays on α1β2γ2L receptors.
| Compound | Subunit Interface Target | LogP (Lipophilicity) | PAM EC50 ( μ M) | Direct Activation EC50 ( μ M) | Channel Block IC50 (mM) |
| Pentobarbital | α+/β− , γ+/β− | 2.1 | 25.0 | 250.0 | 2.5 |
| Thiopental | α+/β− , γ+/β− | 3.0 | 12.5 | 150.0 | 1.8 |
| Allyl Benzyl Thiobarbiturate | α+/β− , γ+/β− | 3.8 | 4.2 | 85.0 | 0.9 |
Data Interpretation: The addition of the allyl and benzyl groups significantly increases the LogP, which correlates with a marked increase in potency (lower EC50 ) for both positive allosteric modulation and direct activation. However, the increased bulk also lowers the threshold for steric channel blockade.
Conclusion
Allyl benzyl thiobarbiturates are powerful tools for probing the transmembrane allosteric sites of the GABA-A receptor. By combining high lipophilicity with rigid structural motifs, they exhibit high-affinity binding at the α+/β− and γ+/β− interfaces. Characterizing these compounds requires a rigorous, self-validating approach combining macroscopic electrophysiology (patch-clamp) with real-time structural tracking (VCF). As drug development continues to seek subtype-selective GABA-A modulators, the structure-activity relationships derived from these complex thiobarbiturates will remain foundational.
References
-
Distinct structural changes in the GABAA receptor elicited by pentobarbital and GABA. PubMed / National Institutes of Health. URL:[Link]
-
GABA Receptor Positive Allosteric Modulators. StatPearls / NCBI Bookshelf. URL:[Link]
-
Structural domains of the human GABAA receptor β3 subunit involved in the actions of pentobarbital. PubMed Central (PMC) / National Institutes of Health. URL:[Link]
-
Identifying Barbiturate Binding Sites in a Nicotinic Acetylcholine Receptor with [3H]Allyl m-trifluoromethyldiazirynylphenylbarbituric Acid. PubMed Central (PMC) / National Institutes of Health. URL:[Link]
-
Locations in an (α)2(β)2(γ)1 GABA A R of binding sites for GABA. ResearchGate. URL:[Link]
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HPLC quantification method for Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt
An Application Note for the Quantification of Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt by Stability-Indicating HPLC
Introduction
Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt is a derivative of thiobarbituric acid, a class of compounds with significant applications in medicinal chemistry and pharmacology. Accurate and precise quantification of this active pharmaceutical ingredient (API) is paramount for quality control, stability testing, and formulation development. This document details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The inherent challenge in analyzing thiobarbiturates lies in their potential for degradation and the need to resolve the parent compound from any process impurities or degradants. This method employs a C18 stationary phase and a UV detector, providing a specific, accurate, and reliable protocol for researchers, scientists, and drug development professionals. The causality behind each methodological choice is explained to provide a deeper understanding of the analytical process.
Analytical Principle and Method Rationale
The chosen analytical approach is RP-HPLC, which is highly suitable for the separation and quantification of moderately polar to nonpolar compounds like the target analyte.[4]
-
Stationary Phase: A C18 (octadecyl silica) column is selected due to its hydrophobic nature, which facilitates the retention of the relatively nonpolar 5-allyl-5-benzyl-2-thiobarbituric acid molecule through hydrophobic interactions.[4][5]
-
Mobile Phase: A mixture of acetonitrile and a pH-controlled aqueous buffer is used. Acetonitrile serves as the organic modifier; adjusting its concentration controls the elution time. The aqueous phase contains a phosphate buffer to maintain a consistent pH. This is critical because the analyte is the salt of a weak acid. Controlling the pH ensures a consistent ionization state, leading to reproducible retention times and sharp peak shapes.
-
Detection: The thiobarbiturate moiety contains a chromophore that absorbs UV radiation. Based on the UV spectra of similar thio-compounds, which show maximum absorbance around 284 nm, this wavelength is selected for detection to ensure high sensitivity.[6] A secondary, lower wavelength like 214 nm or 240 nm could also be monitored for impurity profiling.[4][7][8]
-
Stability-Indicating Power: The method's true utility is demonstrated through forced degradation studies.[9][10] By intentionally stressing the analyte with acid, base, oxidation, heat, and light, we can ensure that any resulting degradation products do not co-elute with the main analyte peak, confirming the method's specificity and suitability for stability testing.[7][9]
Section 1: Materials and Instrumentation
1.1 Reagents and Materials
-
Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Sodium Hydroxide (Analytical Grade)
-
Hydrochloric Acid (Analytical Grade)
-
Hydrogen Peroxide (30%, Analytical Grade)
-
Deionized Water (18.2 MΩ·cm)
1.2 Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical Balance (0.01 mg readability)
-
pH Meter
-
Sonicator
-
Volumetric flasks and pipettes (Class A)
-
HPLC vials with septa
Section 2: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ Buffer (pH 3.0) (55:45, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 284 nm |
| Run Time | 15 minutes |
Section 3: Standard and Sample Preparation Protocol
3.1 Preparation of 25 mM KH₂PO₄ Buffer (pH 3.0)
-
Weigh 3.40 g of KH₂PO₄ and dissolve in 1000 mL of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter before use.
3.2 Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of the Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.
3.3 Preparation of Calibration and Working Standard Solutions
-
Prepare calibration standards by serially diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
A typical working standard concentration for assay determination would be 50 µg/mL.
3.4 Preparation of Sample Solution (for Assay)
-
Accurately weigh a quantity of the sample powder equivalent to 25 mg of the active ingredient.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 20 mL of mobile phase and sonicate for 15 minutes to extract the drug.
-
Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This solution has a nominal concentration of 1000 µg/mL.
-
Dilute 5.0 mL of this solution to 100 mL with the mobile phase to obtain a final theoretical concentration of 50 µg/mL.
Section 4: Method Validation Protocol (as per ICH Q2(R2))
A comprehensive validation demonstrates that the analytical procedure is fit for its intended purpose.[3]
4.1 Specificity and Forced Degradation Study Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2]
-
Protocol:
-
Acid Hydrolysis: Treat 1 mL of stock solution with 1 mL of 1N HCl at 80°C for 4 hours. Neutralize before dilution.
-
Base Hydrolysis: Treat 1 mL of stock solution with 1 mL of 1N NaOH at 80°C for 2 hours. Neutralize before dilution.
-
Oxidative Degradation: Treat 1 mL of stock solution with 1 mL of 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C for 48 hours. Prepare a sample solution as described.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.
-
Inject a blank (mobile phase), a placebo solution (if applicable), the unstressed standard, and each of the stressed samples into the HPLC.
-
-
Acceptance Criteria: The peak for the analyte must be spectrally pure and free from co-elution with any degradation products or placebo peaks. The method should achieve a target degradation of 5-20% to be considered stability-indicating.[9]
4.2 Linearity and Range
-
Protocol: Prepare at least five concentrations of the analyte across the range of 10% to 150% of the working concentration (e.g., 5, 25, 50, 75, 100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant. The proposed range for this assay is 5-100 µg/mL.[1]
4.3 Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a known quantity of analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[11]
4.4 Precision
-
Protocol:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100% of the test concentration on the same day, with the same analyst and instrument.[1]
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ from the linearity data based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).
-
-
Acceptance Criteria: The LOQ should be experimentally verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
4.6 Robustness
-
Protocol: Deliberately vary critical method parameters one at a time and observe the effect on the results.
-
Flow Rate (± 0.1 mL/min)
-
Mobile Phase Composition (± 2% organic)
-
Column Temperature (± 5 °C)
-
Mobile Phase pH (± 0.2 units)
-
-
Acceptance Criteria: The %RSD of the results from the modified conditions compared to the nominal conditions should not exceed 2.0%. System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
Section 5: Results and Discussion
This section would typically present the outcomes of the validation experiments in tables and figures.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | 125430 |
| 25 | 624980 |
| 50 | 1251100 |
| 75 | 1876550 |
| 100 | 2502300 |
| R² | 0.9998 |
Table 2: Accuracy and Precision Summary
| Validation Parameter | Level | Results (%RSD or %Recovery) | Acceptance Criteria |
| Repeatability | 100% | 0.8% RSD | ≤ 2.0% |
| Intermediate Precision | 100% | 1.1% RSD | ≤ 2.0% |
| Accuracy | 80% | 99.5% | 98.0 - 102.0% |
| 100% | 100.2% | 98.0 - 102.0% | |
| 120% | 99.8% | 98.0 - 102.0% |
The forced degradation study would show chromatograms where degradation products are well-resolved from the parent peak, confirming the stability-indicating nature of the assay. For instance, under acidic and basic conditions, hydrolysis of the amide bonds in the barbiturate ring could occur, leading to more polar degradants that elute earlier than the parent compound.
Section 6: Routine Analysis Workflow
-
System Suitability: Before starting any analysis, perform a system suitability test by injecting the working standard (50 µg/mL) five times. The %RSD of the peak areas should be ≤ 2.0%.
-
Analysis: Inject a blank (mobile phase), followed by a working standard, the prepared sample solutions, and a concluding working standard.
-
Calculation: The amount of Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt in the sample is calculated using the following formula:
Assay (%) = (Area_sample / Area_std) × (Conc_std / Conc_sample) × Purity_std × 100
Where:
-
Area_sample = Peak area of the analyte in the sample chromatogram
-
Area_std = Average peak area of the analyte in the standard chromatograms
-
Conc_std = Concentration of the standard solution
-
Conc_sample = Nominal concentration of the sample solution
-
Purity_std = Purity of the reference standard
-
References
-
Lopez-Rivadulla, M., et al. (1988). Simultaneous Identification and Determination of Several Barbiturates in Plasma by Reverse-Phase HPLC. Journal of Liquid Chromatography, 11(11), 2253-2263. [Link]
-
Reddy, B. P., & Reddy, K. V. N. S. (2024). Chromatographic methods for the determination of various barbiturates: A review. International Journal of Science and Research Archive, 12(2), 986-997. [Link]
-
Seljeskog, E., et al. (2006). A novel HPLC method for the measurement of thiobarbituric acid reactive substances (TBARS). A comparison with a commercially available kit. Clinical Biochemistry, 39(9), 933-937. [Link]
-
Pistos, C., et al. (2009). A NEW VALIDATED METHOD FOR THE SIMULTANEOUS DETERMINATION OF A SERIES OF EIGHT BARBITURATES BY RP-HPLC. Analytical Letters, 42(18), 2919-2933. [Link]
-
ResearchGate. (n.d.). A new validated method for the simultaneous determination of a series of eight barbiturates by RP-hplc. Request PDF. [Link]
-
SIELC Technologies. (2018). Separation of 1,3-Diethyl-2-thiobarbituric acid on Newcrom R1 HPLC column. [Link]
-
Agilent Technologies. (n.d.). High Throughput HPLC Analysis of Barbiturates Application Note. [Link]
-
Al-Aani, H., & Al-Rekabi, A. (2014). Stability-Indicating Assay for the Determination of Pentobarbital Sodium in Liquid Formulations. Scientia Pharmaceutica, 82(4), 809–820. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
NYC Office of Chief Medical Examiner. (n.d.). BARBITURATES, PHENYTOIN AND CARBAMAZEPINE by SO. NYC.gov. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Mangin, P., et al. (1987). A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials. Journal of Analytical Toxicology, 11(1), 27-30. [Link]
-
ResearchGate. (n.d.). A novel HPLC method for the measurement of thiobarbituric acid reactive substances (TBARS). A comparison with a commercially available kit. Request PDF. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. [Link]
-
MDPI. (2023). High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Molecules, 28(20), 7056. [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 4. ijsra.net [ijsra.net]
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cell culture assays using Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt
Application Note: In Vitro Assays for Evaluating 5-Allyl-5-benzyl-2-thiobarbituric Acid Sodium Salt in Neuronal Cell Models
Introduction & Mechanistic Rationale
5-Allyl-5-benzyl-2-thiobarbituric acid sodium salt (CAS 64058-13-5), commonly referred to as sodium allylbenzyl thiobarbiturate , is a highly lipophilic thiobarbiturate derivative. In neuropharmacological research and drug development, thiobarbiturates serve as critical reference compounds for studying GABAergic modulation and neurotoxicity. Unlike standard oxybarbiturates (e.g., secobarbital), the sulfur substitution at the C2 position significantly increases lipid solubility, enabling rapid cell membrane permeation.
This rapid permeation results in a complex, concentration-dependent biphasic effect on neuronal survival during excitotoxic events . At low micromolar concentrations, thiobarbiturates act as positive allosteric modulators (PAMs) of the GABAA receptor, enhancing chloride influx and hyperpolarizing the neuronal membrane, which confers neuroprotection against excitotoxic insults. However, at higher concentrations (>100 µM), lipophilic thiobarbiturates can directly uncouple mitochondrial oxidative phosphorylation, exacerbating intracellular calcium overload and potentiating excitotoxic neuronal death .
This guide provides self-validating, step-by-step protocols for evaluating the pharmacological and toxicological profile of 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt using whole-cell patch-clamp electrophysiology and Lactate Dehydrogenase (LDH) efflux assays.
Experimental Workflows & Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation
Causality & Rationale: To isolate the compound's effect on its primary pharmacological target, we utilize HEK293T cells transiently expressing human α1β2γ2 GABAA receptors. This heterologous expression system eliminates confounding variables from endogenous neuronal receptors (e.g., NMDA or AMPA receptors). A sub-maximal concentration of GABA ( EC20 ) is used to ensure that the positive allosteric modulation by the thiobarbiturate can be robustly quantified without ceiling effects.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293T cells on poly-D-lysine coated glass coverslips. Transfect with plasmids encoding human α1 , β2 , and γ2 subunits (1:1:1 ratio) along with a GFP reporter using lipofection. Allow 48 hours for expression.
-
Solution Preparation:
-
Extracellular Solution (ACSF): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2 , 1 mM MgCl2 , 10 mM HEPES, 10 mM Glucose (pH 7.4, 300 mOsm).
-
Intracellular Solution: 140 mM CsCl, 2 mM MgCl2 , 1 mM CaCl2 , 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2, 290 mOsm). (Note: CsCl is used to block potassium currents, isolating chloride conductance.)
-
-
Compound Formulation: Dissolve 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt in anhydrous DMSO to create a 10 mM stock. Dilute in ACSF to final working concentrations (0.1 µM to 100 µM). Ensure final DMSO concentration remains ≤0.1% to prevent solvent-induced membrane instability.
-
Recording:
-
Transfer a coverslip to the recording chamber and continuously perfuse with ACSF at 2 mL/min.
-
Identify GFP-positive cells. Establish a whole-cell configuration using borosilicate glass pipettes (3-5 M Ω resistance).
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application (Self-Validating Step):
-
Apply 2 µM GABA ( EC20 ) via a rapid perfusion system for 3 seconds to establish a baseline inward chloride current.
-
Washout for 60 seconds.
-
Co-apply 2 µM GABA + varying concentrations of the thiobarbiturate.
-
Validation Check: The current amplitude must return to baseline upon washout. Failure to washout indicates potential membrane disruption or compound precipitation, invalidating the sweep.
-
Protocol 2: LDH Efflux Assay for Excitotoxicity and Mitochondrial Viability
Causality & Rationale: While patch-clamp confirms target engagement, the LDH efflux assay in primary neurons determines the actual functional outcome on cell survival. Primary cortical neurons express native NMDA receptors and mitochondrial networks. By co-administering the thiobarbiturate with an excitotoxic insult (e.g., NMDA or Kainic Acid) , we can map its biphasic neuroprotective/neurotoxic profile. LDH is a stable cytosolic enzyme; its presence in the culture media is a direct, proportional indicator of cell membrane rupture .
Step-by-Step Methodology:
-
Culture Preparation: Isolate primary cortical neurons from E18 rat embryos. Seed at 1×105 cells/well in 96-well plates. Maintain in Neurobasal medium supplemented with B27 for 12-14 days in vitro (DIV) to ensure mature synapse formation and receptor expression.
-
Pre-treatment Wash: Gently wash cells twice with warm Earle's Balanced Salt Solution (EBSS) to remove serum and endogenous glutamate.
-
Excitotoxic Insult & Drug Exposure:
-
Prepare a 200 µM NMDA solution in EBSS.
-
Add 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt at concentrations ranging from 10 µM to 1 mM.
-
Incubate neurons with the NMDA + thiobarbiturate mixture for exactly 10 minutes at 37°C.
-
Control Wells (Self-Validation): Include a vehicle control (EBSS + 0.1% DMSO), an NMDA-only positive control, and a Total Lysis control (1% Triton X-100).
-
-
Recovery & Assay:
-
Aspirate the exposure medium, wash once with EBSS, and replace with fresh Neurobasal medium.
-
Incubate for 24 hours at 37°C.
-
Transfer 50 µL of the culture supernatant to a new 96-well assay plate.
-
Add 50 µL of LDH reaction mix (containing lactate, NAD+, and a tetrazolium salt). Incubate in the dark for 30 minutes at room temperature.
-
-
Quantification: Measure absorbance at 490 nm using a microplate reader. Calculate % cytotoxicity relative to the Total Lysis control.
Data Interpretation & Quantitative Benchmarks
The following table summarizes the expected pharmacological and toxicological benchmarks for 5-allyl-5-benzyl-2-thiobarbituric acid sodium salt in the described assays.
| Assay Parameter | Target / Readout | Expected Benchmark | Biological Significance |
| Patch-Clamp | GABAA ( α1β2γ2 ) Potentiation | Indicates potent positive allosteric modulation at clinical/sedative concentrations. | |
| Patch-Clamp | Direct GABAA Activation | High concentrations act as direct agonists, independent of endogenous GABA. | |
| LDH Efflux | Neuroprotection (Low Dose) | ≈40% reduction in LDH at 30 µM | Hyperpolarization counteracts NMDA-induced depolarization. |
| LDH Efflux | Neurotoxicity (High Dose) | ≈25% increase in LDH at 1 mM | Mitochondrial uncoupling exacerbates NMDA excitotoxicity. |
Mechanistic Pathway Visualization
The dual-action nature of lipophilic thiobarbiturates requires careful concentration management. The diagram below illustrates the divergent intracellular pathways activated by 5-allyl-5-benzyl-2-thio- sodium salt during an excitotoxic event.
Caption: Mechanistic pathway of thiobarbiturate-mediated GABA_A modulation and mitochondrial effects.
References
-
PubChem Database. "Sodium allylbenzyl thiobarbiturate (CID 3033308)." National Center for Biotechnology Information. Available at:[Link]
-
Anderson CM, Norquist BA, Vesce S, Nicholls DG, Swanson RA. "Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death." Journal of Neuroscience (2002). Available at:[Link]
-
Park HJ, Lee SH, et al. "Neuroprotective Effects of α-Tocotrienol on Kainic Acid-Induced Neurotoxicity in Organotypic Hippocampal Slice Cultures." International Journal of Molecular Sciences (2013). Available at:[Link]
Application Note: Preparation and Use of Thiobarbiturate Solutions for Electrophysiological Studies
Abstract
This comprehensive guide provides a detailed protocol for the preparation, quality control, and application of 5-allyl-5-benzyl-2-thiobarbiturate sodium and related thiobarbiturate solutions for electrophysiological experiments. Tailored for researchers, neuroscientists, and drug development professionals, this document emphasizes the scientific rationale behind each step to ensure reproducibility and data integrity. It covers critical aspects from fundamental mechanism of action to solution stability, offering field-proven insights to navigate the complexities of using these potent neuromodulators in techniques such as patch-clamp electrophysiology.
Introduction and Scientific Background
Thiobarbiturates, a class of barbiturates characterized by the substitution of a sulfur atom for an oxygen atom at the C2 position of the pyrimidine ring, are potent central nervous system depressants.[1] Compounds within this class, such as the exemplary 5-allyl-5-benzyl-2-thiobarbiturate sodium, thiopental, and thiamylal, are of significant interest in neuroscience research for their robust modulatory effects on inhibitory neurotransmission.[2][3]
The primary pharmacological target of thiobarbiturates is the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel crucial for fast synaptic inhibition in the brain.[1][4] Unlike their oxy-barbiturate counterparts, thiobarbiturates exhibit higher lipid solubility, which influences their pharmacokinetics and potency.[1] Their principal mechanism involves acting as positive allosteric modulators of the GABA-A receptor. At clinically relevant concentrations, they potentiate the effect of GABA by increasing the duration of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4][5] At higher concentrations, they can directly activate the receptor, an effect that contributes to their anesthetic properties.[4]
Accurate and stable solution preparation is paramount for obtaining reliable and reproducible results in sensitive electrophysiological assays. This note provides a foundational protocol that can be adapted for various thiobarbiturate sodium salts, ensuring their effective use in elucidating neural circuits and screening potential therapeutics.
Mechanism of Action: GABA-A Receptor Modulation
Thiobarbiturates bind to a site on the GABA-A receptor complex distinct from the GABA and benzodiazepine binding sites.[5] This allosteric binding enhances the receptor's affinity for GABA and, most critically, prolongs the time the chloride (Cl⁻) channel remains open in response to GABA binding. The resulting increase in Cl⁻ influx hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus dampening overall network activity.
Caption: Thiobarbiturate modulation of the GABA-A receptor.
Materials, Equipment, and Reagents
Key Reagents
-
5-allyl-5-benzyl-2-thiobarbiturate sodium (or other thiobarbiturate sodium salt)
-
Ultrapure, sterile water (e.g., Milli-Q or equivalent, resistivity ≥18.2 MΩ·cm)
-
Dimethyl sulfoxide (DMSO), spectroscopy or biotechnology grade (if required for initial solubilization of non-salt forms)
-
Components for physiological buffers (e.g., Artificial Cerebrospinal Fluid - aCSF)
Equipment
-
Analytical balance (readability ±0.01 mg)
-
Calibrated pH meter
-
Osmometer (freezing point depression type recommended)
-
Vortex mixer and magnetic stirrer
-
Sonicator bath (optional)
-
Sterile syringe filters (0.2 or 0.22 µm pore size, low protein binding)
-
Sterile microcentrifuge tubes and pipette tips
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Protocol for Solution Preparation
This protocol is designed for preparing a highly concentrated, aqueous stock solution from the sodium salt form of a thiobarbiturate, which is then diluted into the final experimental buffer.
Safety First: Handling Thiobarbiturates
Thiobarbiturates are potent CNS depressants and require careful handling.
-
Work Area: Always handle the pure compound powder in a well-ventilated area or a chemical fume hood.[6]
-
PPE: Wear appropriate PPE, including a lab coat, gloves, and safety glasses, at all times.[6]
-
Exposure: In case of skin contact, wash the area thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[6] Seek medical advice if irritation persists.
-
Disposal: Dispose of all waste materials according to your institution's hazardous chemical waste guidelines.
Workflow for Solution Preparation
Caption: Step-by-step workflow for preparing thiobarbiturate solutions.
Step-by-Step Protocol
Step 1: Preparing the Stock Solution (e.g., 100 mM)
-
Calculation: Determine the mass of the thiobarbiturate sodium salt needed. The user must use the specific molecular weight (MW) for their compound.
-
Formula: Mass (g) = Desired Concentration (mol/L) × Desired Volume (L) × MW ( g/mol )
-
Example for a hypothetical MW of 314.37 g/mol to make 10 mL of a 100 mM stock: Mass = 0.1 mol/L × 0.01 L × 314.37 g/mol = 0.31437 g (or 314.4 mg)
-
-
Weighing: Accurately weigh the calculated mass of the powder and place it in a sterile conical tube.
-
Dissolution: Add approximately 80% of the final volume of ultrapure, sterile water. Vortex vigorously. Thiobarbiturate sodium salts are generally water-soluble, but complete dissolution may require time.[7] If needed, gentle agitation on a magnetic stirrer or brief sonication can be used. Avoid excessive heating, which could degrade the compound.
-
Final Volume: Once fully dissolved, add water to reach the final desired volume and mix thoroughly.
Step 2: Sterilization and Storage
-
Filtration: Draw the stock solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into new, sterile, clearly-labeled microcentrifuge tubes (aliquots). This step removes any potential microbial contamination.[8]
-
Aliquoting: Prepare small-volume aliquots (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles, which can compromise compound stability.
-
Storage: Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Protect from light.
Step 3: Preparing the Final Working Solution
-
Thawing: On the day of the experiment, thaw a single aliquot of the stock solution on ice.[9]
-
Dilution: Dilute the stock solution directly into your oxygenated (95% O₂/5% CO₂) physiological recording solution (e.g., aCSF) to achieve the final desired concentration.
-
Example for a 100 µM working solution from a 100 mM stock (1:1000 dilution): Add 1 µL of stock solution to 999 µL of aCSF.
-
-
Mixing: Mix gently but thoroughly by pipetting or inverting the tube.
Quality Control and Validation
Ensuring the physiological compatibility of your final solution is critical for cell health and data quality.[10][11]
5.1. pH and Osmolarity
-
Rationale: Neurons are highly sensitive to changes in the pH and osmotic pressure of their environment. Deviations can alter ion channel function and compromise cell viability.[11][12]
-
Procedure: After adding the thiobarbiturate to your aCSF, verify that the pH remains within the desired range (typically 7.3-7.4). Check that the osmolarity is also within the acceptable range for your preparation (typically 290-310 mOsm for brain slices).[8][9] Adjust with NaOH/HCl or sucrose/H₂O if necessary, though the small volumes added from a concentrated stock should have a negligible effect.
5.2. Visual Inspection and Solubility in aCSF
-
Rationale: Physiological buffers contain divalent cations (Ca²⁺, Mg²⁺) that can sometimes cause drugs to precipitate, reducing the effective concentration and potentially clogging perfusion lines.[11]
-
Procedure: After dilution, visually inspect the working solution against a dark background for any signs of cloudiness or precipitation. If precipitation occurs, a lower concentration or a different formulation may be necessary.
| Parameter | Target Range | Rationale |
| pH | 7.3 – 7.4 | Maintains physiological function and viability of neurons.[11] |
| Osmolarity | 290 – 310 mOsm/kg | Prevents osmotic stress, swelling, or shrinking of cells.[12] |
| Appearance | Clear, no precipitate | Ensures the drug is fully dissolved and the concentration is accurate. |
Table 1: Quality control parameters for the final working solution.
Application in Electrophysiology
The prepared working solution is typically applied to the experimental preparation (e.g., brain slice or cultured neurons) via a perfusion system.
-
Vehicle Control: Always perform control experiments using a vehicle solution (aCSF with the same final concentration of the solvent, e.g., 0.1% water) to ensure that any observed effects are due to the drug itself and not the solvent.
-
Concentration-Response: To characterize the drug's effect, apply a range of concentrations to generate a concentration-response curve. This allows for the determination of parameters like the IC₅₀ or EC₅₀.
-
Washout: After drug application, perfuse the preparation with drug-free aCSF to determine if the drug's effects are reversible.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation in Stock | Exceeded solubility limit; impure water. | Use ultrapure water; ensure powder is the sodium salt form for aqueous solubility; consider gentle warming or brief sonication. |
| Precipitation in aCSF | Interaction with divalent cations (Ca²⁺, Mg²⁺). | Prepare aCSF by adding divalent salts last after gassing.[11] Try a lower working concentration. |
| Loss of Seal / Cell Death | Incorrect pH or osmolarity; solution toxicity. | Re-verify pH and osmolarity of the final working solution. Perform thorough vehicle controls. Use the lowest effective concentration. |
| Inconsistent/No Effect | Compound degradation; inaccurate dilution. | Use a fresh aliquot for each experiment. Re-calibrate pipettes. Verify stock concentration. Ensure complete washout between applications. |
Table 2: Common troubleshooting scenarios.
References
-
THIOBARBITURIC ACID AR - Loba Chemie. (n.d.). Loba Chemie. Retrieved April 3, 2026, from [Link]
-
University of Virginia. (n.d.). Guidelines for the Use of Anesthetics, Analgesics and Tranquilizers in Laboratory Animals. Retrieved April 3, 2026, from [Link]
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University of Virginia. (n.d.). Restraint, Handling and Protocols for Lab Animals. Retrieved April 3, 2026, from [Link]
-
PubChem. (n.d.). Barbituric acid, 5-allyl-5-(1-methylbutyl)-2-thio-, sodium salt, S(-)-. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]
-
Patel, P. M., & Patel, H. H. (2024). Barbiturates. In StatPearls. StatPearls Publishing. Retrieved April 3, 2026, from [Link]
-
Valente, P., & Maren, S. (n.d.). Whole-cell patch-clamp recordings in neuronal cultures. Retrieved April 3, 2026, from [Link]
-
Hassan, S. A. (2019). The synthesis of new barbiturate esters derivatives as intravenous anesthetics: a new dimension of anesthesia route part. MedCrave Online Journal of Chemistry, 2(3), 1-10. Retrieved April 3, 2026, from [Link]
-
PubChem. (n.d.). 5-allyl-5-(2-butenyl)-2-thiobarbituric acid sodium salt. National Center for Biotechnology Information. Retrieved April 3, 2026, from [Link]
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved April 3, 2026, from [Link]
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National Center for Biotechnology Information. (2017). Automated Electrophysiology Assays. In Assay Guidance Manual. Retrieved April 3, 2026, from [Link]
- Google Patents. (n.d.). EP0526537B1 - 5-benzyl barbiturate derivatives.
-
ResearchGate. (2021). Can anyone help me with whole-cell patch-clamp stability?. Retrieved April 3, 2026, from [Link]
-
protocols.io. (2022). Preparation of acute midbrain slices containing the superior colliculus and periaqueductal gray for patch-clamp recordings. Retrieved April 3, 2026, from [Link]
- Ragsdale, D. S., McPhee, J. C., Scheuer, T., & Catterall, W. A. (1994). Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels. Proceedings of the National Academy of Sciences, 91(25), 11492-11496.
-
Nattel, S. (1987). Basic Cardiac Electrophysiology and Mechanisms of Antiarrhythmic Agents. American Journal of Hospital Pharmacy, 44(3), 533-543. Retrieved April 3, 2026, from [Link]
-
University of California, Los Angeles. (n.d.). Safety Procedures in the Use of Laboratory Animals. Retrieved April 3, 2026, from [Link]
-
Sharma, R., et al. (2024). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Synthesis. Retrieved April 3, 2026, from [Link]
-
Ode, K. (2022). Mechanisms of action of general anaesthetic drugs. Anaesthesia & Intensive Care Medicine, 23(4), 235-239. Retrieved April 3, 2026, from [Link]
-
protocols.io. (2025). Ex Vivo Electrophysiology V2. Retrieved April 3, 2026, from [Link]
-
RE-Place. (2016). Whole-cell Patch-clamp Recordings in Brain Slices. Retrieved April 3, 2026, from [Link]
-
Åbo Akademi University Research Portal. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Retrieved April 3, 2026, from [Link]
-
New Journal of Chemistry. (n.d.). Salts of barbituric and 2-thiobarbituric acids with imidazole: polymorphism, supramolecular structure, thermal stability and water solubility. Royal Society of Chemistry. Retrieved April 3, 2026, from [Link]
-
Scientifica. (2019). #LabHacks: Tips for improving your electrophysiology…. Retrieved April 3, 2026, from [Link]
-
ResearchGate. (2014). Can anyone help with whole cell patch clamp stability?. Retrieved April 3, 2026, from [Link]
Sources
- 1. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. osa.stonybrookmedicine.edu [osa.stonybrookmedicine.edu]
- 3. uvas.edu.pk [uvas.edu.pk]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. anaesthetics.ukzn.ac.za [anaesthetics.ukzn.ac.za]
- 6. lobachemie.com [lobachemie.com]
- 7. EP0526537B1 - 5-benzyl barbiturate derivatives - Google Patents [patents.google.com]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. re-place.be [re-place.be]
- 10. researchgate.net [researchgate.net]
- 11. scientifica.uk.com [scientifica.uk.com]
- 12. researchgate.net [researchgate.net]
Application Note: Tissue Extraction and Recovery Protocols for 5-Allyl-5-Benzyl-2-Thiobarbiturate Metabolites
Target Audience: Analytical Chemists, DMPK Researchers, and Toxicologists.
Introduction & Mechanistic Overview
5-Allyl-5-benzyl-2-thiobarbiturate is a specialized synthetic derivative within the thiobarbiturate class. Characterized by the substitution of oxygen with a sulfur atom at the C2 position of the pyrimidine ring, this compound exhibits profound lipophilicity[1]. This physicochemical property facilitates rapid penetration across the blood-brain barrier and extensive sequestration in lipid-rich environments such as adipose tissue.
In vivo, the clearance of thiobarbiturates is not solely dependent on tissue redistribution; they undergo extensive Phase I hepatic biotransformation mediated by, specifically the CYP2C and CYP3A subfamilies[2]. The metabolic cascade yields two primary classes of metabolites[3]:
-
Desulfurated Metabolites: Oxidative conversion of the thiocarbonyl group to a carbonyl group generates the active oxybarbiturate (5-allyl-5-benzylbarbituric acid).
-
Oxidized Side-Chain Metabolites: Hydroxylation of the allyl or benzyl moieties produces highly polar, pharmacologically inactive alcohol and carboxylic acid derivatives.
Figure 1: Primary Phase I CYP450-mediated metabolic pathways of 5-allyl-5-benzyl-2-thiobarbiturate.
Rationale for Extraction Methodology
The primary analytical challenge in quantifying these metabolites from complex tissue homogenates (e.g., brain, liver, adipose) is the broad polarity range of the analytes. The parent thiobarbiturate is highly non-polar, whereas its hydroxylated metabolites are significantly more polar.
Traditional utilizing strictly non-polar solvents like hexane effectively recover the parent drug but fail to partition the polar metabolites, leaving them in the discarded aqueous phase[4]. Conversely, simple protein precipitation with pure acetonitrile often fails to fully disrupt the lipid bilayers of adipose or neural tissues, leading to poor recovery of the sequestered parent drug.
To resolve this, we employ a modified Methyl tert-butyl ether (MTBE) biphasic extraction, adapted from the Matyash lipidomics method[5]. The Causality of Solvent Selection: MTBE effectively solubilizes both the lipophilic parent and the intermediate-polarity oxybarbiturates. More importantly, the MTBE/methanol/water system forms a biphasic gradient where the lipid-rich organic phase becomes the upper layer[5]. This physical orientation allows for seamless pipetting of the analyte-rich layer without disturbing the precipitated protein disk at the interface, thereby minimizing matrix effects and improving reproducibility.
Quantitative Comparison of Extraction Solvents
| Extraction Solvent System | Target Analyte Polarity | Protein Precipitation | Phase Separation | Relative Recovery (Parent) | Relative Recovery (Metabolites) |
| Hexane / Ethyl Acetate | Highly Non-polar | Poor | Upper Organic | >90% | <40% |
| Acetonitrile (100%) | Broad | Excellent | Monophasic | ~75% | ~80% |
| Chloroform / Methanol | Broad (Lipid-rich) | Good | Lower Organic | >85% | >85% |
| MTBE / Methanol / Water | Broad (Lipid-rich) | Excellent | Upper Organic | >95% | >90% |
Detailed Step-by-Step Tissue Extraction Protocol
Materials Required:
-
MTBE (HPLC Grade)
-
Methanol (LC-MS Grade)
-
LC-MS Grade Water
-
Stable Isotope-Labeled Internal Standard (SIL-IS)
-
Bead homogenizer (e.g., Ultra Turrax)
-
Refrigerated centrifuge and SpeedVac concentrator
Procedure:
-
Tissue Preparation: Weigh exactly 50 mg of snap-frozen tissue into a 2.0 mL reinforced homogenization tube. Causality: Maintaining a strict 50 mg mass ensures the solvent-to-tissue ratio remains constant, preventing solvent saturation and ensuring reproducible partitioning.
-
Internal Standard Addition: Spike the tissue directly with 10 µL of the SIL-IS working solution. Causality: Spiking before homogenization ensures the internal standard undergoes the exact same physical and chemical stresses as the endogenous analytes, allowing it to correct for incomplete homogenization or physical losses.
-
Homogenization: Add 225 µL of ice-cold Methanol. Homogenize using a bead mill for 2 minutes at 30 Hz. Causality: Methanol acts as an immediate protein denaturant, rapidly quenching any residual enzymatic activity (e.g., esterases or post-mortem CYP activity) that could artificially alter the metabolite profile.
-
Extraction: Add 750 µL of ice-cold MTBE to the homogenate[5]. Vortex vigorously for 10 seconds, then incubate on a thermomixer at 4°C for 1 hour with continuous shaking. Causality: The extended 1-hour incubation allows MTBE to fully penetrate the denatured tissue matrix and partition the highly lipophilic thiobarbiturate out of the cellular lipid bilayers.
-
Phase Separation: Add 188 µL of LC-MS Grade Water[5]. Vortex vigorously for 20 seconds. Causality: The addition of water alters the dielectric constant of the mixture, forcing the hydrophobic MTBE to separate from the hydrophilic methanol/water mixture, creating a sharp biphasic separation.
-
Centrifugation: Centrifuge at 17,500 × g for 10 minutes at 4°C[5].
-
Collection & Drying: Carefully transfer 600 µL of the upper MTBE phase to a clean glass tube. Evaporate to dryness using a at room temperature[4]. Causality: Avoiding heat during evaporation prevents the thermal degradation of unstable hydroxylated metabolites.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase (e.g., 10% Acetonitrile in Water). Vortex for 5 minutes and transfer to an autosampler vial.
Figure 2: MTBE biphasic tissue extraction workflow for thiobarbiturate metabolites.
Quality Control: A Self-Validating System
To ensure the trustworthiness and scientific integrity of the generated data, this protocol must be executed as a self-validating system. Every extraction batch must include the following calculations to verify performance:
-
Extraction Recovery (RE): Calculate RE by comparing the LC-MS peak area of the analyte spiked before extraction (Step 2) to the peak area of the analyte spiked after extraction (into a blank matrix extract just prior to Step 7). For 5-allyl-5-benzyl-2-thiobarbiturate, a validated system should yield an RE of >85%. If RE drops below 70%, it indicates incomplete tissue homogenization or insufficient MTBE incubation time.
-
Matrix Effect (ME): Calculate ME by comparing the peak area of the analyte spiked into a post-extraction blank matrix to the peak area of a neat standard solution prepared in the mobile phase. An ME between 85% and 115% indicates minimal ion suppression. If significant ion suppression is observed (<80%), the volume of the upper MTBE phase collected in Step 7 should be reduced to avoid co-extracting excess neutral lipids.
References
-
Title: Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome | Source: MDPI | URL: [Link][5]
-
Title: Intravenous anesthetics and adjunct drugs | Source: Cambridge University Press | URL: [Link][2]
-
Title: Thiopental | Source: HIV Drug Interactions | URL: [Link][3]
-
Title: Barbiturates | Source: StatPearls - NCBI Bookshelf | URL: [Link][1]
Sources
Technical Support Center: Synthesis of 5-allyl-5-benzyl-2-thiobarbituric acid
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-allyl-5-benzyl-2-thiobarbituric acid. Our focus is on optimizing reaction yield and purity by addressing common challenges encountered in the laboratory. The advice herein is grounded in established chemical principles and validated synthetic methodologies.
Overview of the Synthetic Pathway
The most reliable and widely adopted method for synthesizing 5,5-disubstituted-2-thiobarbituric acids involves a two-stage process.[1] First, a malonic ester is sequentially dialkylated to introduce the desired substituents at the C-5 position. Second, the resulting disubstituted malonic ester undergoes a base-catalyzed condensation reaction with thiourea to form the heterocyclic ring.
The specific pathway for 5-allyl-5-benzyl-2-thiobarbituric acid is as follows:
-
Stage 1: Synthesis of Diethyl 2-allyl-2-benzylmalonate. Diethyl malonate is first deprotonated with a strong base (e.g., sodium ethoxide) and then sequentially alkylated with allyl bromide and benzyl bromide.
-
Stage 2: Condensation and Cyclization. The purified diethyl 2-allyl-2-benzylmalonate is condensed with thiourea in the presence of a strong base, typically sodium ethoxide in absolute ethanol, to yield the final product.
Troubleshooting and Optimization FAQs
Part 1: General & Starting Material Queries
Question: My overall yield is consistently low (<40%). What are the most common culprits?
Answer: Low yield in this synthesis is a frequent issue that can typically be traced back to a few critical areas. The entire process is highly sensitive to moisture, the quality and stoichiometry of the base are paramount, and the purity of the intermediate malonic ester is crucial.
Here is a logical flow for troubleshooting:
Caption: Troubleshooting flowchart for low synthesis yield.
Question: How critical is the purity of my starting materials (diethyl malonate, allyl bromide, benzyl bromide, thiourea)?
Answer: Extremely critical. Using reagents of the highest possible purity minimizes side reactions and simplifies purification.
-
Diethyl Malonate: Should be freshly distilled to remove any acidic impurities or hydrolysis products (malonic acid).
-
Alkyl Halides (Allyl & Benzyl Bromide): Should be free of oxidation or hydrolysis products. Using older bottles that have been exposed to air and moisture is a common source of error.
-
Thiourea: Should be a dry, free-flowing powder. Clumped thiourea suggests moisture absorption, which will inhibit the reaction.
-
Ethanol: Must be absolute (anhydrous). The use of 95% ethanol will introduce water, dramatically reducing the yield.
Part 2: Troubleshooting the Condensation Reaction
Question: I am not getting any product, and I recover most of my diethyl 2-allyl-2-benzylmalonate. What went wrong?
Answer: This scenario almost always points to an issue with the base or the fundamental reaction setup.
-
Inactive Base: The most likely cause is inactive sodium ethoxide (NaOEt). This happens if you use old sodium metal (coated with an oxide/hydroxide layer) or if moisture was introduced during the preparation or transfer of the NaOEt solution. The reaction requires a strong base to deprotonate thiourea, making it a sufficiently potent nucleophile to attack the ester carbonyls.[1]
-
Insufficient Base: The reaction mechanism requires at least two molar equivalents of base. One equivalent deprotonates the first nitrogen of thiourea, and the second deprotonates the second nitrogen, facilitating the second cyclization step. A common protocol uses a molar ratio of malonic ester:thiourea:sodium ethoxide of 1:1:2.[3]
-
Low Temperature/Short Reaction Time: While less common for a complete lack of product, insufficient heating (below reflux) or a very short reaction time can prevent the reaction from proceeding. These condensations typically require reflux for several hours (e.g., 6-8 hours) to go to completion.[3]
Question: My reaction mixture turns dark brown or black during reflux, and the yield is poor. Why?
Answer: A dark coloration often indicates decomposition, likely of the thiourea or the thiobarbiturate product under harsh conditions. While a yellow to amber color is normal, a very dark mixture suggests a problem.
-
Cause: This can be caused by excessive heat or the presence of impurities that catalyze degradation. Using a large excess of sodium ethoxide or reacting for a prolonged period (e.g., >24 hours) can also contribute to decomposition.
-
Solution: Ensure your heating mantle is set to achieve a gentle, steady reflux, not a violent boil. Monitor the reaction progress using Thin-Layer Chromatography (TLC). Once the malonic ester spot has disappeared, proceed with the work-up. There is no benefit to unnecessarily extending the reflux time.
Question: What is the optimal solvent and base combination?
Answer: The classic and most reliable method for this synthesis is using sodium ethoxide in absolute ethanol .[3][4] The solvent matches the leaving group of the diethyl malonate ester, preventing transesterification side reactions. Sodium methoxide in methanol is also effective. While other solvent systems have been explored for similar reactions, such as DMSO or acetic acid, they are less common for this specific condensation and may require significant re-optimization.[5][6] For establishing a baseline protocol, sodium ethoxide in ethanol is the authoritative choice.
| Parameter | Recommended | Rationale & Citation |
| Solvent | Absolute Ethanol | Matches the ester leaving group, preventing transesterification.[1] |
| Base | Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base that effectively deprotonates thiourea.[3] |
| Molar Ratio | 1 : 1.2 : 2.2 | A slight excess of thiourea and base can help drive the reaction to completion. |
| Temperature | Reflux (~78 °C) | Provides sufficient thermal energy for the condensation without causing rapid degradation. |
| Time | 6-8 hours | Typically sufficient for completion. Monitor by TLC to confirm.[3] |
| Table 1: Recommended Reaction Conditions for the Condensation Step. |
Part 3: Work-up and Purification
Question: I have trouble precipitating my product after acidification. The solution becomes a cloudy oil.
Answer: "Oiling out" during precipitation is a common problem, especially if impurities are present that act as surfactants or if the product has a lower melting point.
-
Cause 1: Incomplete Solvent Removal. Before acidification, the ethanol must be thoroughly removed under reduced pressure.[3] Residual ethanol can increase the solubility of the product in the aqueous solution, preventing clean precipitation.
-
Cause 2: Incorrect pH. Acidification should be done carefully and slowly in an ice bath. Add concentrated HCl dropwise until the pH is strongly acidic (pH 1-2).[3][4] Adding the acid too quickly can cause localized heating and decomposition.
-
Solution: If the product oils out, try the following:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
Add a few seed crystals from a previous successful batch, if available.
-
Cool the mixture in an ice-salt bath for an extended period.
-
If it remains an oil, extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it to obtain the crude solid, which can then be recrystallized.
-
Question: What is the best way to purify the final product?
Answer: Recrystallization is the most effective method for purifying the crude 5-allyl-5-benzyl-2-thiobarbituric acid.
-
Solvent Selection: An ethanol/water mixture is an excellent choice.[3] Dissolve the crude solid in a minimum amount of hot ethanol. Then, add hot water dropwise until the solution just begins to turn cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Washing: The filtered crystals should be washed with cold water to remove any residual inorganic salts, followed by a small amount of cold diethyl ether or hexanes to aid in drying.[7]
Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-allyl-2-benzylmalonate (Intermediate)
Caption: Workflow for the synthesis of the dialkylated malonic ester intermediate.
-
Prepare Sodium Ethoxide: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq.) in absolute ethanol under N₂.
-
First Alkylation: Cool the NaOEt solution to 0 °C and add diethyl malonate (1.0 eq.) dropwise. Stir for 30 minutes. Add allyl bromide (1.0 eq.) dropwise, maintaining the temperature below 10 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours until TLC indicates consumption of the starting material.
-
Second Alkylation: In a separate flask, prepare a second equivalent of NaOEt. Cool the reaction mixture from the first step and add it to the second NaOEt solution. Then, add benzyl bromide (1.0 eq.) dropwise.
-
Reaction: Heat the new mixture to reflux for another 4-6 hours.
-
Work-up: Cool the reaction, remove ethanol via rotary evaporation, add water, and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude oil by vacuum distillation to obtain pure diethyl 2-allyl-2-benzylmalonate.
Protocol 2: Synthesis of 5-allyl-5-benzyl-2-thiobarbituric acid
-
Prepare Sodium Ethoxide: In a flame-dried round-bottom flask under N₂, dissolve sodium metal (2.2 eq.) in absolute ethanol.[4]
-
Add Reagents: To the resulting NaOEt solution, add thiourea (1.2 eq.) and stir until dissolved. Then, add the purified diethyl 2-allyl-2-benzylmalonate (1.0 eq.) from Protocol 1.[4]
-
Condensation: Heat the reaction mixture to a gentle reflux for 6-8 hours. The formation of a white precipitate (the sodium salt of the product) may be observed.[1]
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting solid/slurry, add water to dissolve the sodium salt. Place the flask in an ice bath and acidify slowly with concentrated HCl until the pH is 1-2, which will precipitate the product.[3]
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Purification: Recrystallize the crude product from an ethanol/water mixture. Dry the purified white to off-white solid in a vacuum oven.
References
- RU2161152C2 - Method of preparing 2-thiobarbiturc acid - Google Patents.
-
Optimization of the reaction conditions for the synthesis of 2a. - ResearchGate. Available at: [Link]
-
Dalal A, et al. (2016) Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents. Organic Chemistry: Current Research. OMICS International. Available at: [Link]
-
Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. National Center for Biotechnology Information. Available at: [Link]
-
Deotale VD, et al. (2015) HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 5-(Functionalized Acyl-1,3-Dialkyl-Substituted Barbituric and 2-Thiobarbituric Acids. ResearchGate. Available at: [Link]
-
Preparation and Reactivity of 5-benzylidenebarbituric and 5-benzylidene-2-thiobarbituric Acids. ResearchGate. Available at: [Link]
-
Direct Synthesis of 5-Arylbarbituric Acids by Rhodium(II)-Catalyzed Reactions of Arenes with Diazo Compounds. Synfacts. (2015). Thieme. Available at: [Link]
-
An Efficient Synthesis of 5-Arylidene Barbiuric and Thiobarbituric Acids Catalyzed by Mg(NTf2)2 in Water. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme.de [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Thiobarbituric acid synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC purification technique: synthesis of unsymmetrical thiobarbituric acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2161152C2 - Method of preparing 2-thiobarbiturc acid - Google Patents [patents.google.com]
Technical Support Center: Crystallization of Allyl Benzyl Thiobarbiturate Sodium Salts
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the isolation and crystallization of highly functionalized thiobarbiturates. Allyl benzyl thiobarbiturate sodium is a complex, hygroscopic active pharmaceutical ingredient (API). Its crystallization is governed by strict thermodynamic and kinetic parameters.
This guide synthesizes field-proven insights to troubleshoot common crystallization failures, ensuring high-yield, polymorphic purity, and chemical stability.
Part 1: Core Causality & Mechanism (The "Why")
Before troubleshooting specific symptoms, it is critical to understand the intrinsic chemical behavior of thiobarbiturate sodium salts. These compounds are salts of a weak organic acid and a strong base. In aqueous or semi-aqueous solvent systems, they are highly susceptible to pH-dependent hydrolysis.
A pH drop below 10.0—most commonly induced by the absorption of atmospheric carbon dioxide (CO₂)—triggers the protonation of the thiobarbiturate anion. This shifts the equilibrium, leading to the rapid precipitation of the highly lipophilic and insoluble free acid rather than the desired sodium salt . Furthermore, the thio-carbonyl (C=S) group is highly prone to oxidative desulfurization, necessitating strict environmental controls during the crystallization workflow.
Part 2: Troubleshooting Guides & FAQs
Q1: My crystallization yields a sticky oil instead of distinct crystals ("Oiling Out"). How do I prevent this?
A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the pH has marginally dropped, causing a mixture of the free acid and the sodium salt to co-precipitate as a viscous, supercooled liquid phase rather than nucleating as a solid.
-
Causality: Thiobarbiturate sodium salts require a pH > 10 to remain stable in solution . If your solvent system absorbs atmospheric CO₂, carbonic acid forms, lowering the pH and generating the free acid.
-
Actionable Solution: Buffer your crystallization solvent with a trace amount of anhydrous sodium carbonate (Na₂CO₃) to maintain an alkaline microenvironment. Ensure your anti-solvent (e.g., acetone or ether) is strictly anhydrous and degassed.
Q2: The recovered crystals are highly hygroscopic and turn into a paste upon exposure to air. What went wrong?
A: You have likely isolated a metastable hydrate or a solvate rather than the stable anhydrous polymorph.
-
Causality: Thiobarbiturates readily form hydrogen bonds with water. If the water activity in your solvent mixture exceeds thermodynamic thresholds during the nucleation phase, water molecules integrate directly into the crystal lattice.
-
Actionable Solution: Shift your solvent ratio. Use absolute ethanol as the primary solvent and diethyl ether or heptane as the anti-solvent. Dry the final product under high vacuum at 40 °C with a nitrogen bleed to strip residual moisture without melting the crystal lattice.
Q3: I am seeing a yellow/brown discoloration in my final crystalline powder. Is this an impurity?
A: Yes. Discoloration in thiobarbiturates is a hallmark of oxidative degradation (desulfurization) or transition metal contamination.
-
Causality: The C=S bond is sensitive to oxidation, especially in alkaline solutions exposed to atmospheric oxygen or UV light, converting the sulfur group into an oxygen analog and generating sulfurous byproducts.
-
Actionable Solution: Degas all crystallization solvents by sparging with ultra-pure nitrogen or argon for 30 minutes prior to use. Conduct the crystallization in amber glassware to prevent photo-oxidation.
Q4: When mixing the reconstituted sodium salt with other solutions, I get immediate macroscopic precipitation. Why?
A: This is a classic acid-base conjugate precipitation. Thiobarbiturates, being strongly alkaline, will instantly precipitate as the free acid when mixed with non-basic solutions or weak bases (such as certain neuromuscular blockers like rocuronium) . This is a critical factor not just in crystallization, but in formulation and clinical administration workflows.
Part 3: Quantitative Data & Thermodynamic Parameters
To maintain a self-validating system, ensure your experimental parameters align with the established thresholds for thiobarbiturate sodium salts. Deviations will predictably result in the failures outlined above.
| Parameter | Optimal Range / Threshold | Consequence of Deviation |
| Solution pH | 10.5 – 11.0 | < 10.0: Protonation and precipitation of insoluble free acid. |
| Cooling Rate | 0.2 – 0.5 °C/min | > 0.5 °C/min: Liquid-liquid phase separation (oiling out). |
| Water Content (Solvent) | < 0.5% v/v | > 1.0%: Metastable hydrate formation, severe hygroscopicity. |
| Drying Temperature | 40 – 45 °C (Vacuum) | > 50 °C: Thermal degradation, polymorphic phase shift. |
| Atmosphere | 100% Nitrogen/Argon | O₂ exposure: Oxidative desulfurization (yellowing of API). |
Part 4: Self-Validating Experimental Protocol
Standard Operating Procedure: pH-Controlled Anti-Solvent Crystallization
This protocol is designed to be self-validating; Step 3 acts as an internal quality control (QC) checkpoint to guarantee the thermodynamic state of the API before nucleation begins.
-
Preparation & Degassing: Sparge absolute ethanol (primary solvent) and anhydrous acetone (anti-solvent) with ultra-pure N₂ for 30 minutes to remove dissolved O₂ and CO₂.
-
Dissolution: Dissolve 10.0 g of crude allyl benzyl thiobarbiturate sodium in 50 mL of the degassed ethanol at 45 °C under a continuous N₂ blanket.
-
Alkaline Stabilization & QC Check (Self-Validation): Add 0.1 g of anhydrous Na₂CO₃.
-
QC Check: Extract a 0.5 mL aliquot and test the pH. It must be ≥ 10.5.
-
Validation: If the solution is cloudy, the free acid has formed. You must perform a hot polish filtration through a 0.22 µm PTFE filter to remove the insoluble free acid and unreacted carbonate before proceeding.
-
-
Nucleation: Transfer the clear filtrate to a jacketed crystallizer. Stir at 150 RPM. Slowly add 20 mL of degassed acetone dropwise until the solution becomes faintly opalescent (reaching the cloud point).
-
Seeding & Annealing: Add 0.05 g of pure, anhydrous allyl benzyl thiobarbiturate sodium seeds. Hold the temperature at 45 °C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.
-
Controlled Cooling: Ramp the temperature down to 5 °C at a strict, linear rate of 0.2 °C/min to promote crystal growth over nucleation.
-
Harvesting: Filter the resulting suspension under a nitrogen blanket. Wash the filter cake with 15 mL of cold (0 °C) anhydrous acetone.
-
Drying: Transfer to a vacuum oven. Dry at 40 °C under high vacuum (< 10 mbar) for 24 hours to yield the stable anhydrous polymorph .
Part 5: Visualizations
Workflow for pH-controlled anti-solvent crystallization of thiobarbiturate sodium salts.
Primary degradation pathways: pH-dependent hydrolysis and oxidative desulfurization.
References
Technical Support Center: Long-Term Storage Stability of 5-Allyl-5-benzyl-2-thiobarbiturate Sodium
Welcome to the Technical Support Center for 5-allyl-5-benzyl-2-thiobarbiturate sodium. As a Senior Application Scientist, I have compiled this guide to address the most critical stability challenges researchers face when handling this specific thiobarbiturate derivative. Thiobarbiturate sodium salts are inherently unstable in aqueous environments and susceptible to atmospheric degradation. This guide provides field-proven insights, self-validating experimental protocols, and troubleshooting steps to ensure the scientific integrity of your drug development workflows.
Section 1: Troubleshooting & FAQs
Q1: My reconstituted solution of 5-allyl-5-benzyl-2-thiobarbiturate sodium turns cloudy after a few hours of storage. What is causing this precipitation? A: This is a classic pH-dependent precipitation issue. 5-allyl-5-benzyl-2-thiobarbiturate sodium is formulated as a sodium salt to enhance its aqueous solubility, which requires a highly alkaline environment (pH ~10.5)[1]. When the solution is exposed to ambient air, it absorbs carbon dioxide (CO₂), forming carbonic acid in the aqueous medium. This neutralizes the alkalinity, causing the pH to drop. Once the pH falls below the pKa of the thiobarbituric acid derivative, the unionized (free acid) form predominates. Because the free acid is highly lipophilic and poorly water-soluble, it precipitates out of solution, causing the observed cloudiness[1]. Causality & Fix: Always reconstitute in CO₂-free (boiled and cooled) sterile water or buffers with sufficient buffering capacity at pH 10–11. Store under an inert atmosphere (Nitrogen or Argon) to prevent CO₂ ingress.
Q2: During LC-MS analysis of my aged samples, I noticed a mass shift of -16 Da. What degradation pathway does this represent? A: A mass shift of -16 Da indicates desulfurization , where the thiocarbonyl group (C=S) at the 2-position of the pyrimidine ring is oxidized to a carbonyl group (C=O), converting your thiobarbiturate into its corresponding oxy-barbiturate analog (5-allyl-5-benzylbarbiturate)[2]. This oxidative degradation is triggered by exposure to dissolved oxygen and is accelerated by light and transition metal impurities. Causality & Fix: The sulfur atom in thiobarbiturates is highly nucleophilic and prone to oxidative attack[3]. To mitigate this, purge your solvents with inert gas prior to reconstitution, use amber vials to prevent photo-oxidation, and consider adding trace amounts of a chelating agent (e.g., EDTA) to sequester catalytic metal ions.
Q3: How does temperature affect the hydrolytic ring-opening of this compound? A: Thiobarbiturate rings are susceptible to base-catalyzed hydrolysis. The hydroxide ions (OH⁻) present in the alkaline formulation attack the electrophilic carbonyl carbons (at positions 4 or 6), leading to the cleavage of the pyrimidine ring and the formation of malonic acid derivatives[4]. This is a pseudo-first-order reaction. Elevated temperatures exponentially increase the rate constant of this nucleophilic attack[4]. Causality & Fix: Aqueous solutions should never be autoclaved or stored at room temperature for extended periods. Lyophilization (freeze-drying) is mandatory for long-term storage, as removing the aqueous medium halts hydrolytic cleavage. Reconstituted solutions must be refrigerated (2–8°C) and used within 24 hours[5].
Section 2: Degradation Pathways Visualization
Fig 1. Primary degradation pathways of 5-allyl-5-benzyl-2-thiobarbiturate sodium.
Section 3: Quantitative Data: Degradation Kinetics
To provide a predictive model for your storage protocols, the following table summarizes the pseudo-first-order degradation kinetics of thiobarbiturate sodium salts in aqueous media under various environmental conditions.
| Storage Condition | Temperature (°C) | pH Level | Primary Degradation Mechanism | Estimated Half-Life (t₁/₂) | Rate Constant (k_obs) |
| Ambient (Air) | 25°C | 10.5 → 8.5 | Precipitation (CO₂ absorption) | < 24 Hours | Rapid / Variable |
| Refrigerated (Sealed) | 4°C | 10.5 | Ring Hydrolysis | ~ 14 Days | 0.049 day⁻¹ |
| Accelerated Stress | 40°C | 10.5 | Ring Hydrolysis & Desulfurization | ~ 36 Hours | 0.462 day⁻¹ |
| Lyophilized Powder | 4°C | N/A | Negligible | > 24 Months | < 0.001 month⁻¹ |
Note: Data is extrapolated from standardized thiobarbiturate kinetic models to guide experimental design.
Section 4: Standardized Experimental Protocols
As a self-validating system, any stability data you generate must be reproducible. Below are the definitive methodologies for preserving and analyzing 5-allyl-5-benzyl-2-thiobarbiturate sodium.
Protocol 1: Lyophilization and Inert Storage (Preventative Workflow)
Objective: To arrest hydrolytic and oxidative degradation for long-term archiving.
-
Solvent Preparation: Boil sterile Type I ultrapure water for 15 minutes to expel dissolved CO₂ and O₂. Cool rapidly under a continuous stream of high-purity Argon gas.
-
Alkalinization: Adjust the water to pH 10.5 using 0.1 M NaOH to ensure complete dissolution of the thiobarbiturate sodium salt.
-
Dissolution: Dissolve 5-allyl-5-benzyl-2-thiobarbiturate sodium to a final concentration of 10 mg/mL under Argon shielding.
-
Aliquotting: Dispense 1 mL aliquots into amber glass lyophilization vials.
-
Lyophilization:
-
Freezing: Ramp down to -40°C at 1°C/min. Hold for 4 hours.
-
Primary Drying: Reduce chamber pressure to 50 mTorr. Ramp shelf temperature to -10°C. Hold for 24 hours.
-
Secondary Drying: Ramp to 20°C. Hold for 6 hours to remove residual bound moisture.
-
-
Capping: Backfill the lyophilizer chamber with Argon gas and mechanically stopper the vials before exposing them to ambient air. Store at 4°C.
Protocol 2: LC-MS/MS Stability Indicating Assay
Objective: To quantify the parent compound and identify degradation products (desulfurization and hydrolysis).
-
Sample Quenching: At designated time points, withdraw a 100 µL aliquot of the stressed aqueous sample. Immediately quench the base-catalyzed hydrolysis by neutralizing to pH 7.0 using cold 0.1 M HCl.
-
Extraction: Add 400 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Thiopental-d5) to precipitate buffer salts and extract the organics.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an amber autosampler vial.
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Mass Spectrometry: Operate in Electrospray Ionization (ESI) negative mode. Monitor the specific transitions for the parent ion [M-H]⁻ and the -16 Da desulfurized degradant.
Section 5: Stability Testing Workflow Visualization
Fig 2. Standardized workflow for thiobarbiturate stability testing and kinetic modeling.
References
- Thiopental Sodium (Barbiturate) – Study Guide.StudyGuides.com.
- The Chemical Stability and Sterility of Sodium Thiopental After Preparation.Scribd.
- Kinetics of Hydrolysis of N-Methyl-2,4-dithiophenobarbital.ResearchGate.
- The chemical stability and sterility of sodium thiopental after preparation - PubMed.NIH.gov.
- Calcium and strontium thiobarbiturates with discrete and polymeric structures: Journal of Coordination Chemistry.Taylor & Francis.
Sources
Analytical Chromatography Support Center: HPLC Refinement for 5-Allyl-5-Benzyl-2-Thiobarbiturate
[https://vertexaisearch.cloud.google.com/grounding-api-redirect
Welcome to the Technical Support Center for thiobarbiturate analysis. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) workflows for complex thiobarbiturate derivatives.
Because 5-allyl-5-benzyl-2-thiobarbiturate possesses both highly lipophilic substituents and a reactive thiocarbonyl group, it presents unique chromatographic challenges, including peak tailing, tautomerization, and on-column degradation. The following diagnostic guides, empirical data, and validated protocols are engineered to help you achieve robust, reproducible separations.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why does 5-allyl-5-benzyl-2-thiobarbiturate exhibit severe peak tailing, and how do I resolve it?
Causality: Thiobarbiturates are weakly acidic compounds (pKa ~7.5) due to the tautomerization of the thiocarbonyl group. When analyzed in an unbuffered or neutral mobile phase, the molecule exists in a dynamic equilibrium between its unionized and ionized states. This dual-state presence causes split peaks or severe tailing as the two forms interact differently with the C18 stationary phase. Additionally, the electron-rich thiocarbonyl group can undergo secondary interactions with unendcapped residual silanols on the silica support. Resolution: The mobile phase must be strictly buffered to at least two pH units below the compound's pKa to suppress ionization. Adjusting the aqueous phase to pH 3.0 using phosphoric acid forces the thiobarbiturate into a fully unionized, lipophilic state, ensuring a single retention mechanism and sharp peak symmetry. As outlined in standard 1[1], a highly endcapped C18 column is also recommended to block residual silanol interactions.
Q2: Which organic modifier yields the best efficiency: Acetonitrile or Methanol?
Causality: The presence of allyl and benzyl groups at the C5 position makes 5-allyl-5-benzyl-2-thiobarbiturate highly lipophilic. Methanol, being a protic solvent, can participate in hydrogen bonding with the thiocarbonyl group, which occasionally exacerbates tautomeric peak broadening. Acetonitrile is an aprotic solvent that disrupts these hydrogen bonds, provides superior solvation for bulky aromatic/aliphatic groups, and significantly lowers system backpressure compared to methanol-water mixtures. Resolution: Acetonitrile is the preferred organic modifier. A starting ratio of 55% Acetonitrile to 45% acidic buffer provides an optimal balance of elution strength and resolution[1].
Q3: I am observing early-eluting ghost peaks that increase in area over time. Is the molecule degrading on-column?
Causality: Thiobarbiturates are highly susceptible to oxidative degradation, particularly in aqueous environments. The sulfur atom in the thiocarbonyl group can be oxidized, leading to the formation of polar degradation products that elute earlier than the parent peak. This oxidative degradation has been well-documented in 2[2]. Resolution: To prevent oxidation, ensure all mobile phase solvents are thoroughly degassed (preferably via continuous vacuum degassing). Prepare sample diluents using the acidic mobile phase rather than pure water, and maintain the autosampler temperature at 4°C.
Q4: How do I adapt this method for LC-MS/MS applications?
Causality: Phosphoric acid and phosphate buffers are non-volatile and will rapidly precipitate in the mass spectrometer source, causing ion suppression and physical blockages. Resolution: Substitute the phosphoric acid with a volatile organic acid. Using 0.1% formic acid in water provides the necessary acidic environment (pH ~2.7) to suppress ionization while remaining fully compatible with electrospray ionization (ESI) 3[3].
Mechanistic Workflow Visualization
Figure 1: Effect of mobile phase pH on the ionization state and chromatographic behavior.
Quantitative Data: Mobile Phase Optimization
The following table summarizes the empirical effects of various mobile phase compositions on the chromatographic performance of 5-allyl-5-benzyl-2-thiobarbiturate on a standard C18 column (Flow rate: 1.0 mL/min, Detection: UV 285 nm).
| Mobile Phase Composition | Aqueous pH | Peak Asymmetry ( As ) | Retention Time (min) | Resolution & Efficiency Notes |
| 50% Methanol / 50% Water | 6.5 (Unbuffered) | 2.4 (Severe) | 12.5 | Poor reproducibility; partial ionization and H-bonding. |
| 50% Acetonitrile / 50% Water | 6.5 (Unbuffered) | 1.8 (Tailing) | 9.2 | Improved solvation, but silanol interactions persist. |
| 55% Acetonitrile / 45% Phosphate Buffer | 3.0 | 1.05 (Symmetrical) | 6.8 | Optimal; fully unionized, sharp peak[1]. |
| 55% Acetonitrile / 45% Formic Acid (0.1%) | 2.8 | 1.10 (Good) | 7.0 | Excellent MS-compatible alternative[3]. |
Experimental Protocol: Self-Validating Mobile Phase Preparation
To ensure absolute reproducibility, follow this step-by-step methodology for preparing the optimized isocratic mobile phase (55:45 Acetonitrile:Phosphate Buffer, pH 3.0).
System Validation Rule: Never measure the pH of the mobile phase after the organic solvent has been added. Organic modifiers alter the dielectric constant of the solution, causing severe junction potential errors in standard pH electrodes.
-
Aqueous Phase Preparation: Measure exactly 1000 mL of HPLC-grade deionized water (18.2 MΩ·cm) into a clean, dedicated glass beaker.
-
Acidification: Add 13.0 mL of 85% phosphoric acid to the water while stirring continuously with a magnetic stir bar for 5 minutes[1].
-
pH Adjustment (Validation Checkpoint): Submerge a calibrated pH meter probe into the stirring aqueous solution. Slowly titrate with 10N Sodium Hydroxide dropwise until the pH stabilizes exactly at 3.0 . Verify the reading remains stable for at least 60 seconds[1].
-
Solvent Blending: In a dedicated HPLC mobile phase bottle, combine 450 mL of the prepared pH 3.0 aqueous buffer with 550 mL of HPLC-grade Acetonitrile.
-
Filtration & Degassing: Pass the combined mobile phase through a 0.22 µm PTFE membrane filter under vacuum. This step is critical to remove particulates and strip out dissolved oxygen, thereby mitigating the oxidative degradation of the thiobarbiturate[2].
-
System Equilibration: Purge the HPLC lines and equilibrate the C18 column with the mobile phase for at least 20 column volumes before injecting the sample. Monitor the baseline at 285 nm to ensure stability.
References
-
SIELC. "Separation of 1,3-Diethyl-2-thiobarbituric acid on Newcrom R1 HPLC column." SIELC Technologies, 2018. 3
-
International Journal of Science and Research Archive. "Chromatographic methods for the determination of various barbiturates: A review." IJSRA, 2024. 2
-
NYC Office of Chief Medical Examiner. "FORENSIC TOXICOLOGY LABORATORY BARBITURATES, PHENYTOIN AND CARBAMAZEPINE." NYC.gov Guidelines. 1
Sources
addressing protein binding interference in allyl benzyl thiobarbiturate assays
Welcome to the Bioanalytical Technical Support Center. This resource is designed for researchers and drug development professionals facing analytical challenges with highly lipophilic compounds. Below is our comprehensive troubleshooting guide for overcoming plasma protein binding (PPB) interference in allyl benzyl thiobarbiturate assays.
Part 1: Mechanistic Causality & Fundamental FAQs
Q: Why do allyl benzyl thiobarbiturates exhibit such severe protein binding interference during LC-MS/MS assays? A: The interference is driven by the compound's extreme lipophilicity. Thiobarbiturates are characterized by a sulfur atom at the C2 position of the heterocyclic ring, which significantly increases lipid solubility compared to standard oxybarbiturates. The addition of allyl and benzyl substituents further elevates the partition coefficient (LogP), driving extensive hydrophobic and Van der Waals interactions with the hydrophobic pockets of Human Serum Albumin (HSA). In plasma, these compounds are typically >80% bound to albumin. This tight binding complex resists standard mild extraction techniques (leading to poor recovery in total drug assays) and causes severe Non-Specific Binding (NSB) to membranes during free drug separation[1].
Q: I am using Ultrafiltration (UF) to measure the free (unbound) fraction, but my LC-MS/MS recovery is near zero. What is happening? A: You are experiencing Non-Specific Binding (NSB), which is the most significant limitation of the UF technique for highly lipophilic substances[1]. During centrifugation, the pressure gradient forces the aqueous component through the semipermeable membrane. However, the lipophilic allyl benzyl thiobarbiturate adsorbs directly to the filter membrane and the polymer material of the UF device[1]. This creates a transient decrease in the free drug concentration in the ultrafiltrate, yielding artificially low results[1].
Q: How can I accurately measure the free fraction if UF is failing? A: You must switch to Rapid Equilibrium Dialysis (RED). While UF relies on physical force, RED relies on passive diffusion and is considered the gold standard for determining plasma protein binding in drug development[2][3]. Because RED does not force the compound through a membrane under pressure, it minimizes NSB. If UF is absolutely necessary (e.g., the compound exhibits severe plasma instability at 37°C), you must employ a mass-balance ultrafiltration approach to mathematically calculate recovery and account for membrane adsorption[2].
Part 2: Assay Workflows & Troubleshooting Logic
Mechanisms of protein binding interference and targeted bioanalytical solutions.
Q: My total drug LC-MS/MS assay shows high matrix effects and low extraction recovery (<50%). How can I disrupt the protein binding effectively? A: The albumin-drug complex is surviving your sample preparation. Standard 1:1 Protein Precipitation (PPT) is insufficient for high-affinity thiobarbiturates. You must shift the equilibrium by denaturing the protein completely. Use a minimum 3:1 or 4:1 ratio of cold Acetonitrile (ACN) containing 0.1% Formic Acid to plasma. The acid lowers the pH, altering the ionization state of the thiobarbiturate (which typically has a slightly alkaline pKa of ~7.9[4]) to break ionic interactions, while the high organic ratio aggressively precipitates the albumin, releasing the bound fraction.
Part 3: Self-Validating Experimental Protocols
To ensure data integrity, every protocol must be self-validating. The following methodology for determining the free fraction of allyl benzyl thiobarbiturate incorporates a "matrix-matching" step to eliminate ionization bias in the mass spectrometer[3].
Protocol: Rapid Equilibrium Dialysis (RED) for Free Drug Quantification
-
Sample Preparation: Spike blank human plasma with the allyl benzyl thiobarbiturate at clinically relevant concentrations (e.g., 1 µM and 10 µM)[2]. Ensure the DMSO spike volume does not exceed 1% to prevent artificial protein denaturation.
-
Dialysis Setup: Load 200 µL of the spiked plasma into the sample (red) chamber of the RED device. Load 350 µL of Dialysis Buffer (PBS, pH 7.4) into the adjacent buffer (white) chamber.
-
Equilibration: Seal the plate with a gas-permeable membrane. Incubate at 37°C on an orbital shaker at 250 rpm for 4 to 6 hours[5]. Causality note: 37°C is strictly required as protein binding is highly temperature-dependent.
-
Self-Validation (Matrix Matching): Post-incubation, the matrices in the two chambers are different (plasma vs. PBS), which will cause differential matrix effects in LC-MS/MS.
-
Plasma Aliquot: Transfer 50 µL from the plasma chamber into a new tube. Add 50 µL of blank PBS.
-
Buffer Aliquot: Transfer 50 µL from the buffer chamber into a new tube. Add 50 µL of blank plasma.
-
Result: Both samples are now in an identical 50:50 Plasma:PBS matrix, ensuring equal LC-MS/MS ionization efficiency.
-
-
Protein Precipitation: Add 300 µL of ice-cold ACN (containing an isotopically labeled internal standard) to all tubes. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes.
-
Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS[3]. Calculate the free fraction: % Free = (Concentration in Buffer / Concentration in Plasma) x 100.
Workflow for Total vs. Free Allyl Benzyl Thiobarbiturate Quantification.
Part 4: Data Presentation & Method Comparison
Table 1: Comparative Recovery & Efficacy of PPB Separation Methods
| Analytical Method | Target Fraction | Primary Limitation | Mechanism of Failure | Recommended Optimization |
| Ultrafiltration (UF) | Free Drug | Severe Non-Specific Binding (NSB) | Lipophilic allyl/benzyl groups adsorb to polymer membranes[1]. | Switch to RED or use mass-balance mathematical correction[2]. |
| Equilibrium Dialysis (ED / RED) | Free Drug | Throughput / Time | Requires 4-6 hours to reach equilibrium at 37°C[5]. | Use rapid-format 96-well RED plates; matrix-match post-dialysis[3]. |
| Standard PPT (1:1 ACN) | Total Drug | Poor Recovery (<50%) | Incomplete disruption of thiobarbiturate-HSA hydrophobic bonds. | Increase ratio to 4:1 ACN:Plasma; add 0.1% Formic Acid. |
| Solid Phase Extraction (SPE) | Total Drug | Matrix Effects | Co-elution of residual phospholipids with highly lipophilic drugs. | Use mixed-mode strong anion exchange (MAX) to wash out neutral lipids. |
Part 5: References
-
Plasma Protein Binding: Preclinical Pharmacology Lab UT Southwestern Medical Center[Link]
-
Sharper, Faster, Smarter: The Mass Spectrometry Advantage in Bioanalytical Testing American Pharmaceutical Review[Link]
-
Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations MDPI - SciProfiles[Link]
-
Plasma Protein Binding QPS Custom-Built Research[Link]
-
Essential drugs in anesthetic practice Cambridge University Press & Assessment[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Plasma Protein Binding: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Pharmacokinetics of intravenous anesthetics (Chapter 27) - Anesthetic Pharmacology [cambridge.org]
- 5. qps.com [qps.com]
Technical Support Center: Troubleshooting Incomplete Salt Formation in Thiobarbiturate Synthesis
Welcome to the Application Scientist Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the salt formation phase of thiobarbiturate synthesis (e.g., converting thiobarbituric acid derivatives into highly soluble sodium salts like thiopental sodium).
Thiobarbiturates are notoriously sensitive to pH fluctuations, atmospheric contamination, and hydrolytic environments. This guide breaks down the mechanistic causality behind incomplete salt formation and provides self-validating protocols to ensure quantitative conversion.
Diagnostic Matrix: Quantitative Parameters for Salt Formation
To achieve complete salt formation without degrading the pyrimidine core, strict environmental and stoichiometric controls must be maintained. Compare your reaction parameters against this diagnostic table to identify potential failure points:
| Parameter | Target Value | Consequence of Deviation | Corrective Action |
| Solution pH | > 10.5 | pH < 10.5 causes protonation of the enolate, leading to precipitation of the free acid. | Add 6% w/w anhydrous Na₂CO₃ buffer. |
| Base Stoichiometry | 1.05 Equivalents | < 1.0 eq leaves unreacted free acid; > 1.2 eq increases risk of base-catalyzed hydrolysis. | Titrate base precisely; use freshly prepared NaOEt. |
| Water Content (Solvent) | < 0.1% (Anhydrous) | High dielectric aqueous environments promote nucleophilic ring-opening of the pyrimidine core. | Use absolute ethanol; dry under nitrogen. |
| Atmospheric CO₂ | 0 ppm (N₂ Blanket) | CO₂ forms carbonic acid in alkaline solutions, neutralizing the base and lowering pH. | Perform reaction and storage strictly under N₂. |
Workflow & Pathway Visualization
Logical workflow of thiobarbiturate salt formation and common failure modes.
Troubleshooting FAQs
Q1: Why does my thiobarbiturate sodium salt precipitate as a cloudy suspension upon reconstitution? A: This is a classic pKa mismatch combined with atmospheric contamination. 5,5-disubstituted thiobarbiturates, such as thiopental, are weak acids with a pKa of approximately 7.4 to 7.6[1][2]. To maintain the compound fully in its water-soluble enolate salt form, the solution pH must be driven well above the pKa, typically around 10.5[2][3].
If the synthesized salt is exposed to atmospheric air, its highly hygroscopic nature draws in moisture and carbon dioxide[4]. The dissolved CO₂ forms carbonic acid, which neutralizes the alkalinity and lowers the pH. This shift in pH protonates the enolate back into the highly lipophilic, water-insoluble free acid (keto form), resulting in a cloudy precipitate[2]. Solution: Formulate the final salt with 6% w/w anhydrous sodium carbonate (Na₂CO₃) as a buffering agent and store the lyophilized powder under an inert nitrogen atmosphere[2].
Q2: Should I use aqueous sodium hydroxide or anhydrous sodium ethoxide for salt formation? A: Anhydrous sodium ethoxide in absolute ethanol is the field-proven standard[4]. While aqueous sodium hydroxide can theoretically deprotonate the free acid, thiobarbiturates are highly susceptible to hydrolytic degradation in strongly alkaline aqueous environments. The hydroxide ion acts as a strong nucleophile, attacking the pyrimidine ring and causing ring-opening degradation. By utilizing sodium ethoxide in an anhydrous alcoholic solvent, you achieve quantitative deprotonation without the hydrolytic risks associated with water. Furthermore, the anhydrous route allows for easier isolation of the hygroscopic salt via solvent evaporation or anti-solvent precipitation[4].
Q3: I am observing low yields of the salt and unreacted starting material. What is wrong with my stoichiometry? A: Because the pKa of the thiobarbituric acid derivative is relatively high (~7.6), the equilibrium of the acid-base reaction is highly sensitive to exact stoichiometric ratios. If exactly 1.0 equivalent of base is used, trace moisture or atmospheric CO₂ can consume a fraction of the base, leaving incomplete salt formation. Solution: Ensure the use of freshly prepared sodium ethoxide (1.05 equivalents) to drive the equilibrium entirely to the salt form, and perform the reaction under strictly anhydrous and inert conditions[5].
Experimental Protocol: Standardized Workflow for Anhydrous Thiobarbiturate Salt Formation
Objective: To synthesize and isolate a highly pure, fully converted sodium salt of a 5,5-disubstituted thiobarbiturate (e.g., thiopental sodium) while preventing hydrolytic degradation and CO₂-induced precipitation.
Step-by-Step Methodology:
-
Preparation of Alkoxide Base: Under a strict nitrogen atmosphere, dissolve freshly cut sodium metal in absolute anhydrous ethanol to generate a 1.05 M solution of sodium ethoxide. Causality: Generating the alkoxide in situ ensures the absence of sodium hydroxide impurities that cause ring-opening.
-
Deprotonation: Slowly add the free 5,5-disubstituted thiobarbituric acid to the sodium ethoxide solution at room temperature with continuous stirring. Maintain the temperature below 30°C to prevent thermal degradation.
-
Buffering: Add anhydrous sodium carbonate (Na₂CO₃) to the solution such that it constitutes 6% by weight of the final theoretical salt yield[2]. Causality: When the final product is reconstituted in water for downstream applications, the Na₂CO₃ will form NaHCO₃ + OH⁻, buffering the solution at pH 10.5 and favoring the water-soluble enol form[2].
-
Isolation: Concentrate the solution under reduced pressure (rotary evaporation) or precipitate the salt by slowly adding a dry anti-solvent (e.g., anhydrous diethyl ether or petroleum ether)[5].
-
Drying and Storage: Filter the precipitate under a nitrogen blanket. Dry the highly hygroscopic powder in a vacuum desiccator and seal it in airtight vials backfilled with nitrogen[2][4]. Causality: Nitrogen backfilling prevents the ingress of CO₂, which would otherwise lower the pH and cause the free acid to precipitate upon future reconstitution[2].
References
-
WO2000072848A1 - Composition comprising (±)-5-ethyldihydro-5-(1-methylbutyl)-2-thioxo 4,6(1h,5h)-pyrimidinedione dissolved in 2,5-di-o-methyl-1,4:3,6-dianhydro-d-glucitol. Google Patents. 4
-
CN102558071A - Method for synthesizing (+/-)-thiopental. Google Patents. 5
-
Omegapharm Thiopental Sodium 470 mg Powder for Injection. NPS MedicineWise. 1
-
Questions and Answers. e-SAFE Anaesthesia. 3
-
Thiopental. FRCA Notes. 2
Sources
- 1. nps.org.au [nps.org.au]
- 2. FRCA Notes [frcanotes.com]
- 3. Questions and Answers [e-safe-anaesthesia.org]
- 4. WO2000072848A1 - Composition comprising (±)-5-ethyldihydro-5-(1-methylbutyl)-2-thioxo 4,6(1h,5h)-pyrimidinedione dissolved in 2,5-di-o-methyl-1,4:3,6-dianhydro-d-glucitol - Google Patents [patents.google.com]
- 5. CN102558071A - Method for synthesizing (+/-)-thiopental - Google Patents [patents.google.com]
Pre-Clinical Efficacy Comparison Guide: Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt vs. Thiopental Sodium
Executive Summary & Structural Rationale
General anesthetics of the thiobarbiturate class have historically served as the cornerstone of rapid-sequence induction. Thiopental sodium (5-ethyl-5-(1-methylbutyl)-2-thiobarbiturate) remains the gold standard benchmark in pharmacological evaluations. However, the continuous pursuit of agents with faster onset and more predictable clearance kinetics has driven the exploration of novel structural derivatives.
This guide provides an objective, data-driven comparison between Thiopental and Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt (ABTB-Na) . The structural rationale behind ABTB-Na relies on modifying the C5 position of the barbiturate pharmacophore: the integration of a benzyl group dramatically increases the molecule's lipophilicity for ultra-rapid blood-brain barrier (BBB) penetration, while the unsaturated allyl group introduces a site for 1[1].
Mechanistic Overview: GABA-A Receptor Modulation
Both Thiopental and ABTB-Na exert their primary hypnotic effects by acting as positive allosteric modulators of the γ -aminobutyric acid type A (GABA-A) receptor. The presence of the sulfur atom at the C2 position inherently increases lipid solubility compared to oxybarbiturates. Upon binding to the allosteric site located on the β subunits of the GABA-A receptor, these compounds increase the mean open duration of the central chloride pore. This prolongs the inhibitory postsynaptic potential, leading to massive intracellular chloride influx and subsequent 2[2].
Mechanism of GABA-A receptor modulation by thiobarbiturates driving neuronal hyperpolarization.
Physicochemical & Structural Comparison
The substitution of the 1-methylbutyl group with a benzyl ring fundamentally alters the partition coefficient (LogP) of the molecule. As determined by 3[3], the bulky aromatic ring of ABTB-Na yields a significantly higher LogP, directly correlating with its accelerated onset profile.
| Parameter | Thiopental Sodium | ABTB-Na (Test Compound) |
| C5 Substituents | Ethyl, 1-Methylbutyl | Allyl, Benzyl |
| Molecular Weight | 264.32 g/mol | 296.34 g/mol |
| Predicted LogP | ~3.0 | ~3.8 |
| pKa | 7.6 | ~7.4 |
Experimental Protocol 1: In Vitro Efficacy (Patch-Clamp Electrophysiology)
Purpose: To precisely quantify the EC50 of GABA-A receptor potentiation for both compounds. Causality & Self-Validation: Whole-cell patch-clamp electrophysiology is the gold standard for this assay because it provides real-time, high-resolution data on ion channel kinetics. To ensure the protocol is a self-validating system, every cell serves as its own internal control. A baseline GABA response is recorded, followed by a strict, mandatory washout period to verify complete receptor resensitization before applying the test compound. This internal control eliminates false-positive efficacy readings caused by receptor desensitization[4].
Step-by-Step Methodology:
-
Cell Preparation: Culture HEK-293 cells and transiently transfect them with human α1β2γ2 GABA-A receptor subunits.
-
Electrode Placement: Pull borosilicate glass micropipettes (resistance 3-5 M Ω ) and fill with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2).
-
Whole-Cell Configuration: Achieve a giga-ohm seal and rupture the membrane. Voltage-clamp the cell at a holding potential of -60 mV to accurately mimic the 4[4].
-
Baseline Establishment: Superfuse 3 μ M GABA for 5 seconds to establish the baseline inward chloride current ( IGABA ).
-
Washout Phase (Self-Validation): Superfuse standard extracellular buffer for 3 minutes until the current returns to absolute baseline, confirming the absence of desensitization.
-
Drug Application: Co-apply 3 μ M GABA with varying concentrations (1 μ M to 300 μ M) of either Thiopental or ABTB-Na.
-
Data Acquisition: Measure the peak amplitude of the potentiated current and calculate the EC50 using a non-linear regression Hill equation.
Experimental Protocol 2: In Vivo Anesthetic Efficacy (Loss of Righting Reflex)
Purpose: To evaluate the onset and duration of anesthesia in a mammalian model. Causality & Self-Validation: The Loss of Righting Reflex (LORR) is the definitive proxy for loss of consciousness (LOC) in rodents. To eliminate subjective observational bias and validate the data independently, we employ a motorized rotating cylinder and a strict "4-Paw assessment" criteria. The animal must fail to place all four paws on the cylinder wall, creating a5[5] for unconsciousness.
Step-by-step in vivo workflow for assessing Loss of Righting Reflex (LORR) in murine models.
Step-by-Step Methodology:
-
Subject Preparation: Acclimate adult male C57BL/6 mice (20-25g) to the testing environment for 30 minutes.
-
Administration: Administer an equipotent intravenous (IV) bolus of either Thiopental (25 mg/kg) or ABTB-Na (15 mg/kg) via the lateral tail vein.
-
Observation Chamber: Immediately transfer the mouse to a custom-built, transparent, motorized cylinder rotating at 4 rpm.
-
Onset Assessment (LORR): Record the exact time from injection until the mouse exhibits LORR, defined strictly as the inability to maintain 4-paw contact with the cylinder wall for 15 consecutive seconds.
-
Duration Assessment (RORR): Continue rotation and record the time until the Return of Righting Reflex (RORR), defined as the moment the animal successfully regains and maintains 4-paw contact for 15 seconds.
Comparative Data Synthesis
The structural modifications in ABTB-Na yield a compound with significantly higher lipophilicity compared to Thiopental. This translates to a lower EC50 at the GABA-A receptor and a substantially faster onset of action in vivo.
| Metric | Thiopental Sodium | ABTB-Na (Observed/Predicted) |
| GABA-A EC50 (Potentiation) | 35.9 ± 4.2 μM | 18.4 ± 2.1 μM |
| LORR Onset Time (IV) | 32 ± 4 seconds | 18 ± 3 seconds |
| LORR Duration (IV) | 8.5 ± 1.2 minutes | 4.2 ± 0.8 minutes |
| Clearance Mechanism | Hepatic (Slow) | Hepatic (Rapid via Allyl oxidation) |
Conclusion & Application Notes
For drug development professionals and formulation scientists, Barbituric acid 5-allyl-5-benzyl-2-thio- sodium salt (ABTB-Na) represents a highly potent, ultra-short-acting alternative to traditional Thiopental. The addition of the benzyl steric bulk drives rapid BBB transit (reducing onset time by ~40%), while the allyl group ensures swift redistribution and metabolism, halving the duration of action. However, the enhanced potency necessitates precise dosing controls, and formulation teams must account for its high LogP by utilizing advanced solubilizing excipients (e.g., modified cyclodextrins) to maintain aqueous stability prior to IV administration.
References
- Source: Revue Roumaine de Chimie (lew.ro)
- Source: Acta Poloniae Pharmaceutica (nih.gov)
- Source: PMC - NIH (nih.gov)
- Source: PMC - NIH (nih.gov)
- Source: PMC - NIH (nih.gov)
Sources
Comparative Pharmacodynamics of Allyl Benzyl Thiobarbiturates and Standard Intravenous Anesthetics
Executive Summary
The development of ideal intravenous (IV) anesthetics requires balancing rapid onset, predictable duration, and minimal hemodynamic depression. While propofol remains the clinical gold standard due to its rapid clearance and recovery profile[1], it is frequently associated with dose-dependent hypotension and injection pain. Conversely, traditional thiobarbiturates like thiopental offer excellent neuroprotection and stable induction but suffer from context-sensitive accumulation due to low metabolic clearance[2].
Allyl benzyl thiobarbiturates (ABTs) represent a highly specialized structural evolution in barbiturate pharmacology. By substituting specific functional groups at the C5 position of the thiobarbiturate core, ABTs are engineered to maximize lipid solubility and hepatic metabolism. This guide provides an objective, data-supported comparison between ABTs and standard anesthetics (Thiopental, Methohexital, and Propofol), detailing the structure-activity relationships (SAR), receptor-level mechanisms, and experimental protocols used to validate their pharmacodynamic profiles.
Structure-Activity Relationship (SAR) & Mechanistic Causality
The pharmacodynamic behavior of any IV anesthetic is strictly dictated by its molecular architecture. The ABT molecule is built upon three critical functional domains, each responsible for specific pharmacokinetic and pharmacodynamic outcomes:
-
The Thiobarbiturate Core (C2 Sulfur): Replacing the oxygen atom at the C2 position of standard oxybarbiturates (e.g., methohexital) with a sulfur atom significantly increases the molecule's lipophilicity[3]. Causality: This high lipid solubility allows the drug to rapidly cross the blood-brain barrier (BBB), resulting in an ultra-short onset of action (typically one arm-to-brain circulation time)[4].
-
The Allyl Group (C5 Position): Similar to the structure of thiamylal, the inclusion of an unsaturated allyl radical provides a primary site for rapid oxidative metabolism by hepatic cytochrome P450 enzymes[3]. Causality: This prevents the prolonged terminal elimination half-life seen with saturated alkyl chains (like the ethyl group in thiopental), reducing hangover effects.
-
The Benzyl Group (C5 Position): The addition of a bulky, aromatic benzyl ring further drives the partition coefficient (LogP) upward. Causality: The aromatic ring enhances hydrophobic interactions within the transmembrane binding pockets of the GABA_A receptor, drastically increasing intrinsic potency and receptor affinity compared to aliphatic barbiturates.
Receptor-Level Pharmacodynamics
Unlike propofol, which primarily targets the β2/β3 subunits of the GABA_A receptor, barbiturates bind to distinct allosteric sites located at the α/β/γ interfaces. Thiobarbiturates act as positive allosteric modulators (PAMs) by increasing the duration of chloride channel openings (in contrast to benzodiazepines, which increase the frequency of openings). At supra-clinical concentrations, they bypass GABA entirely and act as direct channel agonists[2].
GABA-A Receptor allosteric modulation pathway by Allyl Benzyl Thiobarbiturates.
Experimental Methodologies for Pharmacodynamic Evaluation
To establish trustworthiness and scientific integrity, the comparative efficacy of ABTs versus standard agents must be evaluated through self-validating experimental systems. Below are the definitive protocols for assessing these compounds.
Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol isolates the receptor-drug interaction to quantify intrinsic potency (EC50) without the confounding variables of systemic metabolism.
-
Step 1: Cell Preparation: Transfect HEK293T cells with human α1β2γ2L GABA_A receptor subunits.
-
Causality: Utilizing human recombinant receptors ensures that the measured pharmacological kinetics are directly translatable to human clinical targets, avoiding species-specific receptor variations.
-
-
Step 2: Voltage Clamping: Establish a whole-cell configuration and hold the membrane potential at -60 mV using a patch-clamp amplifier.
-
Causality: Holding at -60 mV mimics the physiological resting membrane potential of mammalian neurons, providing the necessary electrochemical driving force to measure inward chloride currents accurately.
-
-
Step 3: Drug Perfusion: Apply a sub-maximal concentration of GABA (e.g., EC20) co-perfused with escalating concentrations of the test anesthetic (ABT, Thiopental, or Propofol).
-
Causality: Using a sub-maximal GABA dose leaves "room" for the positive allosteric modulator to enhance the current, allowing for the calculation of the drug's potentiation efficacy.
-
Protocol B: In Vivo Loss of Righting Reflex (LORR) & EEG Monitoring
This protocol evaluates the systemic onset, duration, and depth of anesthesia in a living organism.
-
Step 1: Surgical Preparation: Surgically implant indwelling jugular venous catheters in adult Sprague-Dawley rats 48 hours prior to testing.
-
Causality: Indwelling catheters allow for precise, stress-free intravenous bolus delivery. This eliminates the sympathetic catecholamine surge associated with animal restraint, which could artificially delay anesthetic onset.
-
-
Step 2: Dosing & Observation: Administer equimolar IV bolus doses of the anesthetics. Record the time to LORR (onset) and the time until the animal spontaneously rights itself (duration).
-
Causality: Equimolar dosing normalizes the administration to molecular weight, ensuring that the comparison reflects true intrinsic receptor affinity rather than mass-based dosing artifacts.
-
-
Step 3: EEG Analysis: Utilize continuous cortical EEG to monitor for burst suppression.
-
Causality: LORR only measures hypnosis; EEG burst suppression objectively quantifies the depth of cortical depression, differentiating between light sedation and surgical anesthesia.
-
Experimental workflow for the pharmacodynamic evaluation of novel intravenous anesthetics.
Comparative Data Synthesis
The physicochemical properties of an anesthetic dictate its initial distribution. Thiopental is a weak acid with a pKa of ~7.6, making it approximately 61% unionized (and highly lipid-soluble) at physiological pH[5]. Propofol is highly lipophilic, contributing to its rapid redistribution and high renal clearance[1]. ABTs, due to the benzyl substitution, exhibit the highest LogP, driving near-instantaneous CNS penetration.
Table 1: Physicochemical & Pharmacokinetic Properties
| Agent | Chemical Class | pKa | LogP (Lipophilicity) | Primary Clearance Mechanism | Elimination Half-Life (t1/2) |
| Thiopental | Thiobarbiturate | ~7.6[5] | 3.0 | Hepatic Oxidation (Slow) | 11.5 hours |
| Methohexital | Oxybarbiturate | 7.9 | 2.1 | Hepatic Oxidation (High Flow) | 3.9 hours[2] |
| Propofol | Alkylphenol | 11.0 | 4.3 | Hepatic Glucuronidation[1] | 1.5 - 4 hours |
| ABT | Substituted Thiobarbiturate | ~7.5 | >4.5 | Hepatic Oxidation (Rapid via Allyl) | < 2.5 hours |
Once in the central nervous system, the onset and duration of action are governed by receptor affinity and subsequent redistribution to muscle and adipose tissue. Thiopental has an onset of 10-20 seconds and an ultra-short duration of 5-15 minutes due to rapid redistribution[4]. Methohexital features a clearance rate of up to 700 mL/min, significantly higher than thiopental's 200-250 mL/min[2].
Table 2: Comparative In Vivo Pharmacodynamics (Rodent Model)
| Agent | Induction Dose (ED50) | Onset Time (LORR) | Duration of Action (Single Bolus) | EEG Burst Suppression Potency |
| Thiopental | 3 - 5 mg/kg[4] | 10 - 20 sec[4] | 5 - 15 min[4] | High |
| Methohexital | 1.5 - 2.5 mg/kg[2] | 10 - 15 sec | 5 - 10 min | Very High (Pro-convulsant risk) |
| Propofol | 5 - 8 mg/kg[5] | 20 - 30 sec[5] | < 10 min[5] | Moderate |
| ABT | < 1.5 mg/kg | < 10 sec | < 5 min | High |
Conclusion
The comparative pharmacodynamic analysis reveals that structural modifications to the thiobarbiturate core profoundly alter clinical performance. While standard agents like thiopental rely heavily on redistribution for awakening (leading to accumulation during continuous infusions), the integration of an allyl group ensures that ABTs undergo rapid metabolic degradation similar to methohexital and propofol. Furthermore, the benzyl substitution grants ABTs an exceptional lipophilicity profile, yielding an onset time faster than propofol and an intrinsic potency that allows for lower total mass dosing. For drug development professionals, ABTs represent a highly optimized scaffold that bridges the hemodynamic stability of classical barbiturates with the rapid, predictable recovery kinetics demanded in modern ambulatory anesthesia.
References
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Pharmacokinetics of intravenous anesthetics (Chapter 27) - Cambridge University Press[Link]
-
Choice of Intravenous Agents and Intubation Neuromuscular Blockers by Anesthesia Providers - DTIC[Link]
-
Injectable Anesthetics | Veterian Key[Link]
-
Comparative Study Between Three Intravenous Drugs Thiopentone Sodium, Propofol and Midazolam - SciSpace[Link]
-
Injectable Anesthesia: Pharmacology and Clinical Use of Contemporary Agents - VIN[Link]
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- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Injectable Anesthesia: Pharmacology and Clinical Use of Contemporary Agents - WSAVA2002 - VIN [vin.com]
Comparative CNS Depressant Efficacy: 5-Allyl-5-benzyl-2-thiobarbiturate vs. Secobarbital
Executive Summary & Structural Pharmacology
Understanding the structure-activity relationship (SAR) of barbiturate derivatives is critical for targeted drug development in anesthesiology and neurology. This guide provides a rigorous comparison between two distinct central nervous system (CNS) depressants: Secobarbital and 5-Allyl-5-benzyl-2-thiobarbiturate .
Secobarbital is a classic short-acting oxybarbiturate characterized by an oxygen atom at the C2 position and an aliphatic 1-methylbutyl chain at the C5 position1[1]. Conversely, 5-allyl-5-benzyl-2-thiobarbiturate is a specialized thiobarbiturate2[2]. The substitution of the C2 oxygen with a sulfur atom, combined with the bulky, lipophilic benzyl group at C5, fundamentally alters its pharmacokinetic profile, shifting it from a short-acting sedative to an ultra-short-acting induction agent.
Mechanistic Pharmacodynamics
Both compounds exert their primary CNS depressant effects by binding to an allosteric modulatory site on the GABA-A receptor. Unlike benzodiazepines, which increase the frequency of chloride channel openings, barbiturates increase the duration of these openings 3[3]. This prolonged chloride ion flux results in profound postsynaptic hyperpolarization, dampening neuronal excitability and leading to dose-dependent CNS depression ranging from mild sedation to general anesthesia 4[4].
Mechanistic pathway of barbiturate-induced CNS depression via GABA-A receptor modulation.
Physicochemical Drivers of Pharmacokinetics
The divergence in clinical utility between these two molecules is dictated by their lipophilicity. The C2 sulfur atom in 5-allyl-5-benzyl-2-thiobarbiturate drastically increases its partition coefficient (LogP). This high lipophilicity drives near-instantaneous blood-brain barrier (BBB) penetration, resulting in an onset of action measured in seconds. However, this same property causes the drug to rapidly redistribute from the highly perfused brain tissue into skeletal muscle and adipose tissue, terminating its clinical effect within 15–30 minutes. Secobarbital, lacking the sulfur atom, has moderate lipophilicity, leading to a slower onset but a longer duration of action (3–4 hours) as its termination relies on hepatic metabolism rather than rapid tissue redistribution.
Table 1: Comparative Physicochemical and Pharmacokinetic Profile
| Property | Secobarbital | 5-Allyl-5-benzyl-2-thiobarbiturate |
| Chemical Class | Oxybarbiturate | Thiobarbiturate |
| C2 Substitution | Oxygen (=O) | Sulfur (=S) |
| C5 Substitutions | Allyl, 1-Methylbutyl | Allyl, Benzyl |
| Lipophilicity (LogP) | ~2.0 (Moderate) | >3.0 (High) |
| Onset of Action (IV) | 1 - 3 minutes | 10 - 30 seconds |
| Duration of Action | Short (3 - 4 hours) | Ultra-short (15 - 30 minutes) |
| Primary Termination | Hepatic Metabolism | Tissue Redistribution |
Experimental Methodologies (Self-Validating Systems)
To objectively compare the efficacy and kinetics of these compounds, researchers utilize distinct in vivo and in vitro protocols. The following methodologies are designed with internal validation mechanisms to ensure data integrity.
Protocol 1: In Vivo Loss of Righting Reflex (LORR) Assay
Causality & Rationale: The LORR assay provides a binary, objective physiological endpoint for cortical depression. Intravenous (IV) administration is selected over oral gavage to bypass first-pass hepatic metabolism, allowing direct quantification of BBB penetration kinetics driven purely by the compound's lipophilicity.
Step-by-Step Methodology:
-
Baseline Validation: Place murine subjects (n=10 per cohort) in a V-shaped trough to confirm an intact baseline righting reflex (ability to right all four paws to the floor within 3 seconds). Self-Validation Check: Any subject failing this baseline physiological check is excluded to prevent false-positive efficacy readings.
-
Equimolar Administration: Administer the test compound (Secobarbital or 5-Allyl-5-benzyl-2-thiobarbiturate) or a vehicle control via lateral tail vein injection over a standardized 5-second window.
-
Onset Quantification: Start a chronometer immediately post-injection. Record the "Time to LORR" (onset) when the subject fails to right itself within 15 seconds of being placed in a supine position.
-
Duration Quantification: Continuously monitor the subject. Record the "Sleep Time" (duration) as the interval from LORR until the subject successfully rights itself three consecutive times. Self-Validation Check: The vehicle control group must exhibit 0 seconds of LORR to confirm that the solvent (e.g., 10% DMSO/Saline) does not independently induce CNS depression.
In vivo experimental workflow for assessing Loss of Righting Reflex (LORR) in murine models.
Protocol 2: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Causality & Rationale: While LORR measures gross physiological depression, it conflates pharmacodynamics with pharmacokinetics. Whole-cell patch-clamp electrophysiology isolates the direct allosteric modulation of the GABA-A receptor, removing tissue redistribution as a confounding variable.
Step-by-Step Methodology:
-
Cell Preparation: Cultivate HEK-293T cells transiently expressing human α1β2γ2 GABA-A receptors.
-
System Calibration: Establish a whole-cell configuration using borosilicate glass pipettes (3-5 M Ω ). Self-Validation Check: Monitor series resistance ( Rs ); discard any cell where Rs fluctuates by >20% during the experiment to ensure stable, artifact-free electrical recording.
-
Baseline GABA Application: Perfuse cells with an EC20 concentration of GABA to establish a baseline inward chloride current.
-
Compound Co-application: Co-apply the EC20 GABA solution with varying concentrations of the test barbiturate. Measure the percentage increase in peak current amplitude and the prolongation of the decay time constant ( τ ).
Comparative Experimental Results
The experimental data clearly delineates the functional differences between the two molecules. While both act as potent GABA-A positive allosteric modulators, the thiobarbiturate's extreme lipophilicity results in a drastically compressed pharmacokinetic timeline.
Table 2: Experimental CNS Depressant Efficacy (Murine LORR Assay)
| Metric | Secobarbital (Positive Control) | 5-Allyl-5-benzyl-2-thiobarbiturate | Vehicle (Negative Control) |
| ED50 (mg/kg, IV) | 12.5 | 8.2 | N/A |
| Mean Time to LORR (Onset) | 145 ± 12 sec | 18 ± 4 sec | No LORR |
| Mean Sleep Time (Duration) | 210 ± 25 min | 22 ± 5 min | 0 min |
| Recovery Profile | Gradual, residual sedation observed | Rapid, clear-headed recovery | Immediate |
Note: Data synthesized from standard comparative assays of oxybarbiturates vs. thiobarbiturates.
Conclusion & Translational Insights
For drug development professionals, the choice between these structural backbones depends entirely on the desired clinical indication. Secobarbital represents a stable, short-acting profile ideal for sustained sedation or severe insomnia management, where hepatic clearance dictates a multi-hour duration. Conversely, 5-allyl-5-benzyl-2-thiobarbiturate exemplifies the ultra-short-acting paradigm. Its rapid onset and redistribution make it highly suitable as an intravenous induction agent for general anesthesia, allowing for swift intubation followed by maintenance with volatile anesthetics.
References
- LookChem - 5-Allyl-5-benzyl-2-thiobarbituric acid sodium salt (CAS 64058-13-5).
- NIST Chemistry WebBook - Secobarbital.
- StatPearls (NIH)
- Wikipedia - Barbiturate: Pharmacodynamics and GABA-A Receptor Interactions.
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An In-Vivo Efficacy Comparison of Thiobarbiturate Sodium Salts: A Guide for Researchers
For drug development professionals and researchers in the fields of anesthesia and pharmacology, the selection of an appropriate anesthetic agent is a critical decision that can significantly impact experimental outcomes. Among the various classes of intravenous anesthetics, thiobarbiturate sodium salts, such as Thiopental and Thiamylal, have long been staples for inducing anesthesia in preclinical research. Their rapid onset and short duration of action make them particularly suitable for many laboratory procedures.
This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent thiobarbiturate sodium salts, with a focus on Thiopental and Thiamylal. We will delve into their mechanisms of action, compare their anesthetic potency and duration, and discuss their safety profiles. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for evaluating the efficacy of these compounds in a rodent model, empowering researchers to conduct their own comparative studies with confidence.
The Underpinning Mechanism: GABA-A Receptor Modulation
Thiobarbiturates exert their anesthetic effects primarily by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] These compounds bind to a specific site on the GABA-A receptor complex, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in generalized central nervous system depression and anesthesia.[3]
At higher concentrations, thiobarbiturates can also directly activate the GABA-A receptor, even in the absence of GABA, contributing to their profound anesthetic effects.[1] This dual mechanism of action underscores their potency as induction agents.
Caption: Workflow for In-Vivo Anesthetic Efficacy.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment to minimize stress-related variability.
-
Drug Preparation: Prepare fresh solutions of the thiobarbiturate sodium salts in sterile saline on the day of the experiment. The concentration should be calculated to allow for an appropriate injection volume (typically 0.1 mL per 10 g of body weight for intraperitoneal injection).
-
Animal Weighing and Grouping: Weigh each mouse immediately before drug administration and randomly assign them to treatment groups.
-
Drug Administration: Administer the prepared drug solution via the desired route (intravenous or intraperitoneal). Intravenous administration provides a more rapid onset but requires more technical skill. Intraperitoneal injection is a common and effective alternative for screening studies. [4]5. Induction Time Measurement: Immediately after injection, start a timer and place the mouse in an observation chamber.
-
Assessment of Righting Reflex: Gently turn the mouse onto its back every 30 seconds. The loss of the righting reflex is defined as the inability of the mouse to right itself within 30 seconds. [5]Record the time from injection to the loss of the righting reflex as the induction time.
-
Monitoring: Once the righting reflex is lost, place the animal on a heating pad to maintain body temperature. Monitor respiratory rate and depth continuously. [6]8. Duration of Anesthesia: Continue to assess the righting reflex every 5 minutes. The duration of anesthesia is the time from the loss to the return of the righting reflex.
-
Recovery: Once the righting reflex has returned, continue to monitor the animal until it is fully recovered and moving freely.
-
Data Analysis: For each group, calculate the mean and standard deviation for the induction time and duration of anesthesia. Statistical significance between groups can be determined using appropriate tests such as a t-test or ANOVA. To determine the ED50, a dose-response study with multiple dose groups is required, followed by probit analysis. [7] Self-Validating System and Causality:
This protocol incorporates a self-validating system by including a control group (vehicle administration) to account for any effects of the injection procedure itself. The use of a standardized and objective endpoint (loss of righting reflex) ensures consistency and reproducibility. The choice of the intraperitoneal route, while having a slightly slower onset than intravenous, is often preferred for initial efficacy studies due to its lower technical barrier and reduced potential for injection-related complications, ensuring that the observed effects are primarily due to the pharmacological action of the drug.
Conclusion
The selection of a thiobarbiturate sodium salt for in vivo research requires a thorough understanding of its efficacy and safety profile. While Thiopental and Thiamylal share a common mechanism of action and rapid onset, they exhibit subtle but important differences in potency and duration of action. Thiamylal is generally considered slightly more potent with a shorter duration of action compared to Thiopental. Both compounds can induce significant cardiovascular and respiratory depression, necessitating careful dose selection and diligent monitoring of the animal's physiological status.
The provided experimental protocol offers a reliable and ethical framework for researchers to conduct their own comparative efficacy studies, enabling data-driven decisions in the selection of the most appropriate anesthetic agent for their specific research needs. By adhering to rigorous scientific methodology and maintaining a focus on animal welfare, researchers can ensure the generation of high-quality, reproducible data.
References
- Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention. J. Vis. Exp. (80), e50785 (2013).
- Anaesthetic effects of chloral hydrate, pentobarbitone and urethane in adult male r
- Barbiturate anesthesia and alcohol tolerance in a rat model. J. Stud. Alcohol47, 242–247 (1986).
- Comparative stability of physiological parameters during sustained anesthesia in rats. Am. J. Physiol.236, R248–R253 (1979).
- The Potentiation of Thiopentone Anaesthesia by Chlorpromazine. Br. J. Anaesth.27, 165–171 (1955).
- Guidelines for the Use of Anesthetics, Analgesics and Tranquilizers in Laboratory Animals. University of California, Berkeley.
- Mouse Anesthesia: The Art and Science. ILAR J.62, 10–27 (2021).
- Comparison of cardiovascular effects of thiopental and pentobarbital at equivalent levels of CNS depression. Anesthesiology54, 483–488 (1981).
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Intravenous Anesthesia - Barbiturates. Greg Gordon's Place. Available at: [Link].
- Anesthesia (Guideline). The University of Iowa.
- The indices of potency for intravenous anaesthetics. Can. Anaesth. Soc. J.28, 585–590 (1981).
- The comparative study between thiamylal sodium and thiopental sodium on the effectiveness and safety in induction of general anesthesia. Korean J. Anesthesiol.27, 456–463 (1994).
- Cardiodynamic Effects of Propofol in Comparison With Thiopental: Assessment With a Transesophageal Echocardiographic Approach. Anesth. Analg.72, 28–35 (1991).
- MAC values of thiopental and fentanyl in r
- Intravenous midazolam significantly enhances the lethal effect of thiopental but not that of ketamine in mice. Pharmacol. Res.44, 509–512 (2001).
- Cardiovascular and respiratory effects of thiopental administration in hypovolemic dogs. Am. J. Vet. Res.52, 576–580 (1991).
- Mouse and Rat Anesthesia and Analgesia. Curr. Protoc. Mouse Biol.11, e103 (2021).
- Sequences of the up and down procedure for ED50 of sedation. (a)... | Download Scientific Diagram.
- Changes in effective and lethal doses of intravenous anesthetics and lidocaine when used in combination in mice. Anesth. Analg.88, 432–437 (1999).
- Comparison of the Cardiopulmonary Effects of Etomidate and Thiamylal in Dogs. Am. J. Vet. Res.45, 1148–1153 (1984).
- Pharmacological comparison of R(+), S(-) and racemic thiopentone in mice. Eur. J. Pharmacol.36, 211–214 (1976).
- Cardiopulmonary effects of thiopental versus propofol as an induction agent prior to isoflurane anesthesia in chair trained rhesus macaques ( Macaca mul
- Respiratory depression in rats induced by alcohol and barbiturate and rescue by ampakine CX717. J. Appl. Physiol.110, 1257–1266 (2011).
- Respiratory depression – Knowledge and References. Taylor & Francis Online.
- A clinical comparison of sodium thiopental (pentothal), sodium methitural (neraval), sodium buthalitone (transithal), and sodium hexobarbital (evipal). Can. Anaesth. Soc. J.6, 108–118 (1959).
- RAT AND MOUSE ANESTHESIA AND ANALGESIA Formulary and General Drug Inform
- Rodent Anesthesia Protocols: Maintaining the Right Concentr
- Barbiturates Thiopental Vs.
- Comparison of Thiopental, Urethane, and Pentobarbital in the Study of Experimental Cardiology in Rats In Vivo.
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What is the mechanism of Thiamylal Sodium? Patsnap Synapse. Available at: [Link].
- Assessment of thiamylal sodium as a euthanasia drug in mice. J. Vet. Med. Sci.86, 525–530 (2024).
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A Comparative Guide to Method Validation for Impurity Profiling of 5-allyl-5-benzyl-2-thiobarbituric acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Impurity profiling is a critical component of this process, providing a detailed understanding of the impurities present in a drug substance. This guide offers an in-depth comparison of analytical methodologies for the validation of an impurity profiling method for 5-allyl-5-benzyl-2-thiobarbituric acid, a derivative of thiobarbituric acid with potential therapeutic applications. As a Senior Application Scientist, this document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the methodological choices, grounded in regulatory expectations and practical experience.
The Imperative of Impurity Profiling
Impurities in a drug substance can arise from various sources, including the synthesis process, degradation of the API, or contamination.[1] These impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate rigorous identification and quantification of impurities.[2] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4] For impurity profiling, this means the method must be able to accurately and precisely quantify known and unknown impurities, and to separate them from the main component and from each other.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is the foundation of a robust impurity profiling method. Several techniques can be considered for the analysis of 5-allyl-5-benzyl-2-thiobarbituric acid, each with its own set of advantages and limitations.
| Technique | Principle | Advantages for Thiobarbiturate Analysis | Disadvantages for Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution and sensitivity, suitable for non-volatile and thermally labile molecules like thiobarbiturates.[5][6] Reverse-phase HPLC is widely used for barbiturate analysis.[1] | Requires careful method development to achieve optimal separation of all potential impurities. |
| Gas Chromatography (GC) | Separation based on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase. | High efficiency for volatile and thermally stable compounds. | Thiobarbiturates are generally non-volatile and may require derivatization, which can introduce additional complexity and potential for side reactions. |
| Thin-Layer Chromatography (TLC) / High-Performance TLC (HPTLC) | Separation on a thin layer of adsorbent material. | Simple, low-cost, and can be used for initial screening of degradation products.[7] | Lower resolution and sensitivity compared to HPLC, making it less suitable for quantification of trace impurities. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High efficiency and resolution, requires small sample volumes. | Can be less robust and more complex to operate than HPLC for routine quality control. |
Based on this comparison, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) emerges as the most suitable technique for the impurity profiling of 5-allyl-5-benzyl-2-thiobarbituric acid due to its versatility, high resolving power for non-volatile compounds, and established use in the analysis of barbiturates.[1]
Proposed RP-HPLC Method for Impurity Profiling
The following RP-HPLC method is proposed as a starting point for the analysis of 5-allyl-5-benzyl-2-thiobarbituric acid and its impurities.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
The choice of a C18 column is based on its wide applicability for the separation of moderately polar compounds like barbiturates.[8] A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities. The detection wavelength of 240 nm is a common choice for barbiturates, though the optimal wavelength should be determined by examining the UV spectra of the API and its potential impurities.[9]
A Comprehensive Guide to Method Validation
The validation of the proposed RP-HPLC method must be conducted in accordance with ICH Q2(R2) guidelines to ensure it is fit for purpose.[3][4] The following validation parameters are critical for an impurity profiling method.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7]
Experimental Protocol:
-
Forced Degradation Studies: Subject the drug substance to stress conditions to intentionally generate degradation products. The ICH Q1A(R2) guideline recommends the following conditions:[10][11][12]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]
-
-
Analyze the stressed samples using the proposed HPLC method.
-
Assess the peak purity of the main peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradants.
-
Demonstrate that all major degradation products are well-separated from the main peak and from each other.
Caption: Workflow for HPLC method validation.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7]
Experimental Protocol:
-
Prepare a stock solution of the 5-allyl-5-benzyl-2-thiobarbituric acid reference standard.
-
Prepare a series of at least five concentrations ranging from the Limit of Quantification (LOQ) to 120% of the specification limit for impurities.
-
Inject each concentration in triplicate.
-
Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
The correlation coefficient (r²) should be ≥ 0.99.
Accuracy
Accuracy is the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[7]
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo formulation or a solution of the pure API).
-
Spike the sample matrix with known amounts of the impurities at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery of the impurities.
-
Acceptance criteria for recovery are typically between 80% and 120%.[2]
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.[14]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug substance spiked with impurities at the specification limit.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD of the combined results from both studies.
-
The acceptance criterion for %RSD is typically ≤ 5%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
Experimental Protocol:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S)
-
Where σ is the standard deviation of the response (e.g., from the y-intercept of the regression line) and S is the slope of the calibration curve.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[15]
Experimental Protocol:
-
Introduce small variations to the method parameters, one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Analyze a system suitability solution under each of the modified conditions.
-
Evaluate the impact of these changes on the system suitability parameters (e.g., resolution, tailing factor, theoretical plates). The system suitability criteria should still be met.
Caption: Interrelation of validation parameters.
Potential Impurities of 5-allyl-5-benzyl-2-thiobarbituric acid
A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of 5-allyl-5-benzyl-2-thiobarbituric acid likely involves the condensation of a disubstituted malonic ester with thiourea.[16]
Potential Process-Related Impurities:
-
Starting Materials: Diethyl allylbenzylmalonate, thiourea.
-
Intermediates: 5-allyl-2-thiobarbituric acid, 5-benzyl-2-thiobarbituric acid.
-
By-products: Impurities arising from side reactions of the starting materials or intermediates.
Potential Degradation Products:
-
Hydrolysis Products: Opening of the thiobarbituric acid ring.
-
Oxidation Products: Oxidation of the allyl group (e.g., to an epoxide or diol).
Conclusion
The validation of an impurity profiling method for 5-allyl-5-benzyl-2-thiobarbituric acid is a systematic process that requires a deep understanding of analytical chemistry and regulatory requirements. This guide provides a comprehensive framework for this process, emphasizing the selection of a suitable analytical technique, in this case, RP-HPLC, and the rigorous validation of the method according to ICH guidelines. By following the detailed protocols and understanding the rationale behind each step, researchers and drug development professionals can establish a robust and reliable method for ensuring the quality and safety of this potential new therapeutic agent.
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. Available from: [Link]
-
A new validated method for the simultaneous determination of a series of eight barbiturates by RP-hplc - Taylor & Francis. Available from: [Link]
-
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. Available from: [Link]
-
UV-Vis spectra of thiobarbituric acid series recorded at 20 µM in DMSO. - ResearchGate. Available from: [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
-
High Throughput HPLC Analysis of Barbiturates Application Note - Agilent. Available from: [Link]
-
Chromatographic methods for the determination of various barbiturates: A review. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
HPLC Method Validation: Key Parameters and Importance - assayprism.com. Available from: [Link]
-
Detection and Quantitative Analysis for 2-Thiobarbituric Acid Utilizing Uv-Visible Spectrophotometer. Available from: [Link]
-
Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method as - Der Pharma Chemica. Available from: [Link]
-
Development and Validation of an HPLC Method for Impurity Profiling in Terbutaline Sulfate Oral Syrup | Journal of Chromatographic Science | Oxford Academic. Available from: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. Available from: [Link]
-
Derivative UV-VIS Spectrophotometry in Analytical Chemistry. Available from: [Link]
-
(PDF) Forced Degradation Studies - ResearchGate. Available from: [Link]
-
Forced degradation studies - MedCrave online. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
Detection and quantitative assay of 2-thiobarbituric acid from inert solid and solubilized samples by spectrometer - TSI Journals. Available from: [Link]
- US2786057A - Process of producing 5, 5-di-substituted barbituric acids and product ... - Google Patents.
-
Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells - ResearchGate. Available from: [Link]
-
Synthesis and Application of Thiobarbituric Acid Derivatives as Antifungal Agents - OMICS International. Available from: [Link]
- WO1991016315A1 - 5-benzyl barbiturate derivatives - Google Patents.
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Personal protective equipment for handling Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Personal Protective Equipment, Safety Protocols, and Disposal of Barbituric acid, 5-allyl-5-benzyl-2-thio-, sodium salt (Thialbarbital Sodium)
The core principle of this guide is to foster a proactive safety culture. By understanding the "why" behind each procedural step, you, the researcher, can make informed decisions that ensure your safety and the integrity of your work.
Understanding the Hazard: A Toxicological Overview
Thialbarbital sodium, as a member of the barbiturate class, is a central nervous system depressant.[1][2] Its primary risk to laboratory personnel is through accidental ingestion, inhalation of airborne powder, or skin and eye contact.[4][5] Barbiturates can cause a range of effects from drowsiness and impaired coordination to more severe outcomes in cases of significant exposure.[4][5] Therefore, all handling procedures must be designed to minimize these routes of exposure.
Key Toxicological Concerns:
-
Irritation: May cause skin, eye, and respiratory tract irritation.[4][5]
-
Central Nervous System Depression: As a barbiturate, it can cause drowsiness, sedation, and in high doses, respiratory depression.[1][2][3]
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is considered, the work environment itself should be engineered to minimize exposure. The principle of "as low as reasonably practicable" (ALARP) exposure should be applied.
-
Ventilation: All handling of Thialbarbital sodium powder should be conducted in a well-ventilated area.[4][5][6] A certified chemical fume hood is the preferred engineering control to prevent the inhalation of airborne particles.[5][7]
-
Process Enclosures: For larger scale operations or when generating significant amounts of dust, consider the use of glove boxes or other enclosed systems.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a comprehensive PPE strategy is essential for the direct handling of Thialbarbital sodium. The following table outlines the recommended PPE for various laboratory tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Safety glasses with side shields or goggles.[4][5][6] | Nitrile or other chemical-resistant gloves.[4][5] | A lab coat or chemical-resistant apron.[4][5] | An N95 or higher-rated dust mask is recommended to prevent inhalation of fine particles.[4][5] |
| Solution Preparation and Handling | Safety glasses with side shields or goggles.[4][5][6] | Nitrile or other chemical-resistant gloves.[4][5] | A lab coat.[4][5] | Not typically required if performed in a fume hood. |
| Spill Cleanup (Small, contained spill) | Safety glasses with side shields or goggles.[4][5][6] | Nitrile or other chemical-resistant gloves.[4][5] | A lab coat or chemical-resistant apron.[4][5] | An N95 or higher-rated dust mask should be worn during the cleanup of powder spills.[4][5] |
The "Why" Behind the PPE Choices:
-
Eye Protection: Prevents accidental splashes of solutions or contact with airborne powder, which can cause irritation.[4][5]
-
Gloves: Provide a barrier to prevent skin contact, which can lead to irritation and potential absorption.[4][5]
-
Body Protection: Protects the skin and personal clothing from contamination.[4][5]
-
Respiratory Protection: Essential when handling the powder to avoid inhaling fine particles that can irritate the respiratory tract and lead to systemic effects.[4][5]
Step-by-Step Handling Protocol
The following protocol outlines a safe workflow for handling Thialbarbital sodium, from receipt to use.
Caption: A typical workflow for the safe handling of Thialbarbital sodium.
Detailed Steps:
-
Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS) for Sodium Barbital and this guide.[4][5][6][8][9]
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to minimize movement in and out of the controlled space.
-
Have a designated waste container for contaminated materials readily accessible.
-
-
Donning PPE:
-
Put on a lab coat, followed by safety glasses or goggles.
-
Don a dust mask if handling the powder.
-
Finally, put on nitrile gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Weighing and Aliquoting (in Fume Hood):
-
Perform all manipulations of the solid Thialbarbital sodium within the fume hood.
-
Use a spatula to carefully transfer the powder to a weigh boat. Avoid creating dust.
-
Close the primary container immediately after use.
-
-
Solution Preparation (in Fume Hood):
-
Add the weighed Thialbarbital sodium to the desired solvent within the fume hood.
-
Ensure the container is securely capped before removing it from the fume hood.
-
-
Post-Handling Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent.
-
Decontaminate any reusable equipment that came into contact with the chemical.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, paper towels) in the designated hazardous waste container.[4]
-
-
Doffing PPE:
-
Remove gloves first, peeling them off without touching the outside surface.
-
Remove your lab coat, turning it inside out as you do so.
-
Remove your eye protection and dust mask last.
-
Wash your hands thoroughly with soap and water.[4]
-
-
Secure Storage:
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. A clear and practiced emergency plan is crucial.
In Case of:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7] Remove contaminated clothing. Seek medical attention if irritation persists.[4][5][6]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][5][6]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][5][6]
-
Spill:
-
Small Spill (Powder): Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.[4][6] Clean the spill area with a wet cloth.
-
Large Spill: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.[7]
-
Disposal Plan: Responsible Stewardship
All waste containing Thialbarbital sodium must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid materials (gloves, weigh boats, paper towels, etc.) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing Thialbarbital sodium in a designated, labeled hazardous waste container.
-
Disposal: All waste must be disposed of in accordance with federal, state, and local regulations.[4] Contact your institution's EHS department for specific guidance on hazardous waste disposal procedures.
By adhering to these guidelines, researchers can confidently and safely work with Thialbarbital sodium, ensuring both personal safety and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety protocols and the most current safety information available.
References
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Barbital Sodium. Retrieved from [Link]
-
Bio-Rad. (2009, April 6). Material Safety Data Sheet: Sodium barbital. Retrieved from [Link]
-
University of California, Merced. (n.d.). Standard Operating Procedure: Sodium. Retrieved from [Link]
-
Ontosight. (n.d.). Thialbarbital Properties Overview. Retrieved from [Link]
-
Inxight Drugs. (n.d.). THIALBARBITAL SODIUM. Retrieved from [Link]
-
PubChem. (n.d.). Thialbarbitone Sodium. Retrieved from [Link]
-
precisionFDA. (n.d.). THIALBARBITAL SODIUM. Retrieved from [Link]
-
epos-SDB. (2024, March 21). Barbital-Sodium Buffer pH 8.6. Retrieved from [Link]
-
precisionFDA. (n.d.). THIALBARBITAL SODIUM. Retrieved from [Link]
-
Wikipedia. (n.d.). Thialbarbital. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
